BI-4020
Description
Properties
Molecular Formula |
C30H38N8O2 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
(11R)-5,11,26-trimethyl-16-[(4-methylpiperazin-1-yl)methyl]-7-oxa-4,5,13,20,22,27-hexazapentacyclo[22.3.1.02,6.013,21.014,19]octacosa-1(27),2(6),3,14(19),15,17,20,24(28),25-nonaen-23-one |
InChI |
InChI=1S/C30H38N8O2/c1-20-6-5-13-40-29-24(17-31-36(29)4)26-16-23(14-21(2)32-26)28(39)34-30-33-25-8-7-22(15-27(25)38(30)18-20)19-37-11-9-35(3)10-12-37/h7-8,14-17,20H,5-6,9-13,18-19H2,1-4H3,(H,33,34,39)/t20-/m1/s1 |
InChI Key |
AIQBYZOTCIQTGW-HXUWFJFHSA-N |
Isomeric SMILES |
C[C@@H]1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)CN6CCN(CC6)C)C |
Canonical SMILES |
CC1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)CN6CCN(CC6)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-4020; BI 4020; BI4020; |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of BI-4020: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4020 is a fourth-generation, orally active, non-covalent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has demonstrated significant potency against clinically relevant EGFR mutations that confer resistance to previous generations of EGFR inhibitors in non-small cell lung cancer (NSCLC), particularly the T790M and C797S mutations. Developed by Boehringer Ingelheim, this macrocyclic compound shows high selectivity for mutant forms of EGFR while sparing the wild-type (wt) version, suggesting a potentially wider therapeutic window. This guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: Selective Inhibition of Mutant EGFR
This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain. Its macrocyclic structure contributes to its high potency and selectivity by constraining the molecule into a conformation that fits optimally into the ATP-binding pocket of mutant EGFR. This rigidification is a key aspect of its design.
The selectivity of this compound for EGFR variants containing the T790M "gatekeeper" mutation is achieved through favorable hydrophobic interactions with the methionine residue at this position. Furthermore, this compound forms additional hydrogen bonds with conserved residues such as K745 and T845 in the kinase domain, which enhances its binding affinity and potency in a reversible manner. This potent and selective inhibition of mutant EGFR blocks the downstream signaling pathways that drive tumor cell proliferation and survival.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Quantitative Analysis of this compound Potency
The potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) against different EGFR variants and cell lines.
Table 1: Biochemical Potency of this compound Against EGFR Variants
| EGFR Variant | IC50 (nM) |
| L858R | >1000 |
| L858R/T790M | 0.01 |
| L858R/T790M/C797S | 0.01 |
| del19/T790M | 1 |
| del19/T790M/C797S | 0.2 |
Data compiled from multiple sources.
Table 2: Anti-proliferative Activity of this compound in EGFR-Mutant Cell Lines
| Cell Line | EGFR Genotype | IC50 (nM) |
| BaF3 | EGFR del19 | 1 |
| BaF3 | EGFR wt | 190 |
| BaF3 | p-EGFR del19/T790M/C797S | 0.6 |
| BaF3 | EGFR del19/T790M/C797S | 0.2 |
| A431 | EGFR wt | 200 |
Data compiled from multiple sources.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been demonstrated in a human NSCLC xenograft model using PC-9 cells engineered to express the EGFR del19/T790M/C797S triple mutation.
Table 3: Efficacy of this compound in a PC-9 Triple Mutant NSCLC Xenograft Model
| Treatment Group | Dose | Duration | Tumor Growth Inhibition (TGI) | Outcome |
| This compound | 10 mg/kg | 19 days | 121% | Strong tumor regression |
| Osimertinib | 25 mg/kg | 19 days | 6% | No effect on tumor growth |
Data from a study on PC-9del19 T790M C797S xeno-transplants.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.
EGFR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT). Prepare solutions of recombinant EGFR kinase (wild-type or mutant), ATP, and a biotinylated substrate peptide.
-
Compound Dilution : Serially dilute this compound in DMSO to create a range of concentrations.
-
Kinase Reaction : In a 384-well plate, add the EGFR enzyme and the test compound (this compound) or DMSO (vehicle control). Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction : Start the kinase reaction by adding a mixture of ATP and the substrate peptide. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection : Stop the reaction and detect the level of substrate phosphorylation using an HTRF detection kit, which typically includes a europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
Data Analysis : Read the plate on an HTRF-compatible reader. Calculate the ratio of the two emission wavelengths and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an EGFR Kinase Assay.
Ba/F3 Cell Proliferation Assay
This assay determines the effect of a compound on the proliferation of Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival and can be engineered to be dependent on the activity of a specific kinase.
-
Cell Culture : Culture Ba/F3 cells stably expressing the EGFR variant of interest in RPMI-1640 medium supplemented with 10% FBS. For these engineered cells, IL-3 is omitted from the medium, making their proliferation dependent on EGFR signaling.
-
Cell Seeding : Plate the cells in 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Compound Treatment : Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubation : Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment : Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis : Measure luminescence using a plate reader. Determine the IC50 value by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Caption: Workflow for a Ba/F3 Cell Proliferation Assay.
PC-9 Xenograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of a compound in mice bearing tumors derived from a human cancer cell line.
-
Animal Model : Use immunodeficient mice (e.g., BALB/c nude or SCID).
-
Tumor Implantation : Subcutaneously inject PC-9 cells (engineered to express the desired EGFR mutations) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring : Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = length x width² / 2) and randomize the mice into treatment and control groups.
-
Drug Administration : Administer this compound orally at the specified dose (e.g., 10 mg/kg) daily. The control group receives a vehicle solution.
-
Efficacy Evaluation : Measure tumor volumes and body weights regularly (e.g., twice weekly) for the duration of the study (e.g., 19-21 days).
-
Data Analysis : At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage. Euthanize the mice and excise the tumors for further analysis if required.
Caption: Workflow for a PC-9 Xenograft Model Study.
Conclusion
This compound is a potent and selective fourth-generation EGFR tyrosine kinase inhibitor with a clear mechanism of action against NSCLC-associated EGFR mutations, including the challenging T790M and C797S resistance mutations. Its macrocyclic structure confers a distinct binding mode that leads to high potency and selectivity. Preclinical data from biochemical, cellular, and in vivo studies strongly support its potential as a therapeutic agent for patients with advanced, resistant NSCLC. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors.
BI-4020: A Fourth-Generation EGFR Inhibitor for Overcoming Drug Resistance in NSCLC
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of BI-4020, a fourth-generation, orally active, and non-covalent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound has demonstrated significant promise in preclinical studies for the treatment of non-small cell lung cancer (NSCLC) harboring resistance mutations to previous generations of EGFR inhibitors, particularly the challenging EGFR del19/T790M/C797S triple mutation.[1][2] This document details the mechanism of action, preclinical efficacy, and experimental protocols associated with the evaluation of this compound, aimed at researchers, scientists, and professionals in the field of drug development.
Introduction: The Challenge of Acquired Resistance in EGFR-Mutated NSCLC
EGFR mutations are key oncogenic drivers in a significant subset of NSCLC patients. While first, second, and third-generation EGFR TKIs have shown clinical benefit, the emergence of acquired resistance mutations, such as T790M and subsequently C797S, limits their long-term efficacy.[3][4] The C797S mutation, in particular, confers resistance to third-generation covalent inhibitors like osimertinib by preventing the formation of a covalent bond at the active site.[3] This has created a critical need for fourth-generation EGFR inhibitors that can effectively target these resistant triple-mutant EGFR variants.[3][4]
This compound emerges as a promising candidate in this landscape. Its non-covalent, reversible binding mode and macrocyclic structure enable it to potently inhibit the triple-mutant EGFR while maintaining a favorable selectivity profile over wild-type (WT) EGFR.[2][5][6]
Mechanism of Action
This compound is a macrocyclic ATP-competitive inhibitor that binds reversibly to the kinase domain of EGFR.[6] Its unique structure allows for potent inhibition of various EGFR mutants, including those with the C797S resistance mutation.[1][2] The macrocyclic nature of this compound is thought to contribute to its high potency and selectivity by constraining the molecule in a bioactive conformation.[2][5]
Structural analyses have revealed that this compound's selectivity is likely due to its interactions with the hinge region of the kinase domain and the T790M mutation, similar to osimertinib.[5][7] Furthermore, its potency is enhanced by the formation of additional hydrogen bonds with conserved residues K745 and T845 in both the active and inactive conformations of the kinase domain.[5][7]
Preclinical Efficacy
In Vitro Potency
This compound has demonstrated potent inhibitory activity against various clinically relevant EGFR mutations in biochemical and cellular assays. The table below summarizes the reported half-maximal inhibitory concentration (IC50) values.
| EGFR Mutant | Assay Type | This compound IC50 (nM) | Reference |
| EGFR del19/T790M/C797S | Ba/F3 Cell Proliferation | 0.2 | [1] |
| EGFR L858R/T790M/C797S | Biochemical | ~0.01 | [6] |
| EGFR del19/T790M | Ba/F3 Cell Proliferation | 1 | [1] |
| EGFR L858R/T790M | Biochemical | ~0.01 | [6] |
| EGFR del19 | Ba/F3 Cell Proliferation | 1 | [1] |
| EGFR wt | Ba/F3 Cell Proliferation | 190 | [1] |
| EGFR wt | A431 Cell Proliferation | 200 | [1] |
In Vivo Efficacy
In a preclinical xenograft model using human PC-9 cells harboring the EGFR del19/T790M/C797S triple mutation, orally administered this compound at a dose of 10 mg/kg daily induced significant tumor regression.[2][8] This demonstrates the potential of this compound to overcome resistance to third-generation EGFR inhibitors in a clinically relevant in vivo setting. In this study, this compound treatment led to a tumor growth inhibition (TGI) of 121%, while osimertinib showed minimal effect.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the direct inhibitory activity of this compound on the enzymatic function of purified EGFR kinase domains.
Principle: The HTRF KinEASE assay measures the phosphorylation of a biotinylated substrate peptide by the EGFR kinase. The phosphorylated product is detected by a europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate. When the substrate is phosphorylated, the donor (europium cryptate) and acceptor (XL665) are brought into close proximity, resulting in a FRET signal that is proportional to the kinase activity.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, recombinant EGFR kinase (wild-type and mutant forms), biotinylated substrate peptide, ATP, and this compound at various concentrations.
-
Kinase Reaction: In a 384-well plate, combine the EGFR enzyme, this compound (or vehicle control), and the substrate peptide.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated product by adding a solution containing the europium cryptate-labeled antibody and streptavidin-XL665.
-
Measurement: After another incubation period, measure the HTRF signal using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 5. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of BI-4020: A Fourth-Generation EGFR Inhibitor
Introduction
In the landscape of non-small cell lung cancer (NSCLC) treatment, the efficacy of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has been a significant advancement. However, the emergence of resistance mutations, particularly the T790M and subsequent C797S mutations, poses a critical challenge, rendering existing generations of TKIs ineffective[1][2]. BI-4020 is a novel, fourth-generation, non-covalent, macrocyclic TKI developed to address this therapeutic gap. It demonstrates potent and selective inhibition of EGFR variants harboring activating mutations (del19, L858R) and the key resistance mutations T790M and C797S, while notably sparing wild-type (wt) EGFR[1][2][3]. This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.
Discovery Strategy: "Start Selective and Rigidify"
The discovery of this compound was guided by a strategic approach termed "Start Selective and Rigidify"[1][2]. The process began with the identification of a highly selective but moderately potent benzimidazole compound by screening a corporate library of kinase inhibitors[2]. This lead compound served as the foundation for a structure-based drug design campaign. The key innovation was the complete rigidification of the molecule through macrocyclization[1][2]. This strategy aimed to reduce the entropic penalty associated with ligand binding, thereby enhancing potency[4]. The resulting macrocyclic structure of this compound locks the molecule into a conformation optimal for binding to the ATP pocket of mutant EGFR, contributing to its high potency and selectivity[4][5].
Caption: Logical workflow of the this compound discovery strategy.
Mechanism of Action and Structural Basis for Selectivity
This compound functions as a reversible, ATP-competitive inhibitor of the EGFR kinase domain[5]. Its efficacy against the C797S mutant stems from its non-covalent binding mechanism, which does not rely on the cysteine residue that third-generation inhibitors like osimertinib target for covalent bonding[2].
Structural analyses through X-ray crystallography reveal that this compound's selectivity is achieved through specific interactions within the kinase domain.[4][6] Akin to osimertinib, it forms productive interactions with the gatekeeper methionine residue in T790M-containing variants[4][5]. The constrained macrocycle geometry allows for additional hydrogen bonds with conserved residues K745 and T854, enhancing its potency regardless of whether the kinase is in an active or inactive conformation[5][6][7]. These multiple, strong intermolecular hydrogen bonds, afforded by the rigid macrocyclic structure, are a key feature of potent fourth-generation EGFR inhibitors[5].
Caption: this compound inhibits the mutated EGFR signaling pathway.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in a key macrocyclization reaction. A representative synthetic scheme is outlined below, based on published methodologies[2]. The process involves the initial synthesis of separate molecular fragments which are then coupled, followed by a final ring-closing step to form the characteristic macrocycle.
Caption: High-level workflow for the chemical synthesis of this compound.
A detailed, step-by-step protocol for the synthesis is provided in the Supporting Information of the primary discovery paper by Engelhardt et al. in the Journal of Medicinal Chemistry[1].
Quantitative Data Summary
This compound exhibits potent inhibitory activity against clinically relevant EGFR mutations while maintaining a significant margin of safety over wild-type EGFR.
Table 1: In Vitro Potency of this compound in BaF3 Cell Lines
| Cell Line / Target | IC₅₀ (nM) | Reference(s) |
|---|---|---|
| BaF3 (EGFR del19/T790M/C797S) | 0.2 | [3][8][9] |
| p-EGFR (del19/T790M/C797S) | 0.6 | [3][10] |
| BaF3 (EGFR del19/T790M) | 1.0 | [8][9] |
| BaF3 (EGFR del19) | 1.0 | [8][9] |
| BaF3 (EGFR wt) | 190 |[8][9] |
Table 2: In Vivo Efficacy of this compound
| Model | Drug & Dose | Outcome | Reference(s) |
|---|---|---|---|
| PC-9 (EGFR del19/T790M/C797S) Xenograft | This compound (10 mg/kg, daily) | Tumor Growth Inhibition (TGI): 121% (strong regressions) | [7][10] |
| PC-9 (EGFR del19/T790M/C797S) Xenograft | Osimertinib (25 mg/kg, daily) | TGI: 6% (no effect) |[7][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used in the evaluation of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cell lines by 50% (IC₅₀).
-
Methodology:
-
BaF3 cells engineered to express various EGFR mutations are seeded into 96-well plates.[3]
-
Cells are incubated overnight to allow for attachment.
-
A dilution series of this compound (typically in DMSO) is added to the wells.
-
The cells are treated for a period of 72 hours (approximately 3 days).[3][11]
-
Cell viability is assessed using a luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[11]
-
Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls to calculate IC₅₀ values.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Cell Implantation: Human NSCLC cells, such as PC-9 engineered to express the EGFR del19/T790M/C797S triple mutation, are implanted subcutaneously into immunocompromised mice (e.g., NMRI mice).[2][3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-150 mm³).[10]
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered, typically by oral gavage, at a specified dose (e.g., 10 mg/kg) and schedule (e.g., daily for 19 days).[7][10] A vehicle control group and a comparator arm (e.g., osimertinib) are included.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, Tumor Growth Inhibition (TGI) is calculated to quantify the efficacy of the treatment compared to the vehicle control.
-
Kinase Selectivity Profiling
-
Objective: To assess the selectivity of this compound against a broad panel of kinases, ensuring it primarily targets EGFR.
-
Methodology:
-
The inhibitory activity of this compound is tested against a large panel of purified kinases (e.g., 200-400 kinases) representing the human kinome.[2]
-
Commercial services like the SelectScreen Kinase Profiling Service (Thermo Fisher) are often utilized.[3]
-
Assays are typically run at a fixed concentration of ATP, and the ability of this compound to inhibit the kinase's phosphotransferase activity is measured.
-
Results are often reported as the percentage of inhibition at a specific concentration (e.g., 1 µM), allowing for a broad view of the compound's selectivity profile.
-
Conclusion
This compound represents a significant achievement in the rational design of targeted cancer therapies. Its discovery through a "Start Selective and Rigidify" strategy has yielded a potent, orally active, and highly selective macrocyclic inhibitor capable of overcoming the most challenging EGFR resistance mutations seen in the clinic. The preclinical data, demonstrating nanomolar potency against triple-mutant EGFR and significant tumor regression in xenograft models, establishes this compound as a promising next-generation therapeutic agent for patients with NSCLC who have exhausted other TKI options. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | EGFR | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. aacrjournals.org [aacrjournals.org]
Preclinical Profile of BI-4020: A Fourth-Generation EGFR Inhibitor for Non-Small Cell Lung Cancer with Resistance Mutations
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on BI-4020, a novel, orally active, non-covalent, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound has demonstrated significant potential in overcoming resistance to third-generation EGFR TKIs in non-small cell lung cancer (NSCLC), particularly in tumors harboring the C797S mutation. This document details the mechanism of action, in vitro potency, in vivo efficacy, and the experimental methodologies employed in the preclinical evaluation of this compound.
Introduction: Addressing Unmet Needs in EGFR-Mutant NSCLC
EGFR mutations are key drivers in a significant subset of NSCLC. While first and second-generation EGFR TKIs have shown efficacy, resistance mechanisms, such as the T790M mutation, inevitably develop. The third-generation TKI, osimertinib, effectively targets the T790M mutation but is rendered ineffective by the subsequent acquisition of the C797S mutation. This compound has been developed to address this critical unmet medical need by potently inhibiting EGFR with activating mutations, including the double mutant (e.g., del19/T790M) and the triple mutant (e.g., del19/T790M/C797S), while sparing wild-type (WT) EGFR.[1]
Mechanism of Action and Signaling Pathway
This compound is a macrocyclic ATP-competitive inhibitor that binds to the ATP-binding pocket of the EGFR kinase domain.[2][3] Its unique structure allows for potent and selective inhibition of mutant EGFR, including the C797S variant, through a reversible binding mechanism.[3][4] Structural analyses have revealed that this compound's selectivity is likely due to its interactions with the kinase domain hinge region and the T790M residue, similar to osimertinib. Furthermore, its macrocyclic geometry and additional hydrogen bonds with conserved residues like K745 and T854 contribute to its high potency.[3][4]
The diagram below illustrates the EGFR signaling pathway and the role of this compound in inhibiting the constitutively active mutant receptors.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation Status | This compound IC₅₀ (nM) | Osimertinib IC₅₀ (nM) | Reference |
| Ba/F3 | EGFRdel19/T790M/C797S | 0.2 | ~800 | [1][2] |
| Ba/F3 | EGFRL858R/T790M/C797S | 2.1 | >1000 | [2] |
| Ba/F3 | EGFRdel19/T790M | 1 | - | |
| Ba/F3 | EGFRdel19 | 1 | - | |
| Ba/F3 | EGFRwt | 190 | - | [1][2] |
| A431 | EGFRwt | 200 | - | [2] |
IC₅₀ values represent the concentration of the drug that inhibits 50% of cell proliferation.
Table 2: In Vivo Efficacy of this compound in a PC-9 Xenograft Model
| Animal Model | Tumor Model | Treatment | Dose | Duration | Tumor Growth Inhibition (TGI) | P-value | Reference |
| Mouse | PC-9 EGFRdel19/T790M/C797S Xenograft | This compound | 10 mg/kg (daily) | 19 days | 121% | 0.0005 | [2] |
| Mouse | PC-9 EGFRdel19/T790M/C797S Xenograft | Osimertinib | 25 mg/kg (daily) | 19 days | 6% | >0.05 | [2] |
TGI of >100% indicates tumor regression.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. This section outlines the protocols for key experiments conducted in the evaluation of this compound.
In Vitro Cell Proliferation Assay
This protocol describes the determination of the anti-proliferative activity of this compound against various EGFR-mutant and wild-type cell lines.
Cell Lines and Culture:
-
Ba/F3 cells engineered to express different EGFR mutations (del19, del19/T790M, del19/T790M/C797S, L858R/T790M/C797S, and WT).
-
PC-9 human NSCLC cell line with EGFR del19/T790M/C797S mutation.[1]
-
A431 human epidermoid carcinoma cell line with WT EGFR.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
Assay Protocol:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
After 24 hours of incubation, cells are treated with serial dilutions of this compound or a vehicle control (e.g., 0.1% DMSO).
-
The plates are incubated for 72 hours.
-
Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
IC₅₀ values are calculated using a non-linear regression model.
In Vivo Xenograft Study
This protocol outlines the in vivo efficacy evaluation of this compound in a mouse xenograft model of NSCLC.
Animal Model:
-
Female athymic nude mice (6-8 weeks old).
Tumor Implantation:
-
PC-9 cells with the EGFR del19/T790M/C797S mutation are harvested and resuspended in a mixture of media and Matrigel.
-
Approximately 5 x 10⁶ cells are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
Drug Administration and Monitoring:
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally once daily at a dose of 10 mg/kg.[2] The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
Animal body weight and general health are monitored throughout the study.
-
The study is continued for a predefined period (e.g., 19 days) or until tumors in the control group reach a specific size.[2]
Endpoint Analysis:
-
Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the preclinical evaluation of this compound and the logical relationship of its development.
Conclusion
The preclinical data for this compound strongly support its development as a potent and selective fourth-generation EGFR TKI. It demonstrates significant activity against NSCLC models harboring EGFR mutations that confer resistance to currently available therapies, most notably the C797S mutation. The in vitro and in vivo studies have shown promising efficacy, with a clear mechanism of action. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with advanced EGFR-mutant NSCLC who have developed resistance to third-generation TKIs.
References
- 1. Human EGFR-Del19/T790M/C797S Stable Cell Line - PC-9 (CSC-RO0456) - Creative Biogene [creative-biogene.com]
- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-4020: A Technical Guide to a Fourth-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4020 is a potent, orally bioavailable, and reversible fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated significant activity against EGFR mutations that confer resistance to previous generations of TKIs, most notably the T790M and C797S mutations. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a macrocyclic compound with a complex chemical structure that contributes to its high potency and selectivity.
| Property | Value | Source |
| IUPAC Name | (R,E)-11,26,7-trimethyl-56-((4-methylpiperazin-1-yl)methyl)-52,53-dihydro-11H,51H-11-oxa-4-aza-5(2,1)-benzo[d]imidazola-2(2,4)-pyridina-1(4,5)-pyrazolacycloundecaphan-3-one | [1] |
| Chemical Formula | C30H38N8O2 | [1] |
| Molecular Weight | 542.69 g/mol | [1] |
| SMILES String | O=C(C1=CC(C)=NC(C2=C(OCCC--INVALID-LINK--C3)N(C)N=C2)=C1)/N=C(N4)/N3C5=C4C=CC(CN6CCN(C)CC6)=C5 | [2] |
| Solubility | DMSO: 250 mg/mL (460.68 mM) | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain. Its macrocyclic structure allows it to bind with high affinity to the ATP-binding pocket, even in the presence of resistance mutations like T790M and C797S.[3] By blocking the kinase activity of EGFR, this compound inhibits the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][5][6]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against various EGFR mutations in both biochemical and cellular assays.
Kinase Inhibition Assay
The inhibitory activity of this compound against different EGFR variants was determined using a Homogeneous Time Resolved Fluorescence (HTRF) KinEASE assay.[2]
| EGFR Mutant | This compound IC50 (nM) |
| del19/T790M/C797S | 0.2 |
| del19/T790M | 1 |
| del19 | 1 |
| Wild-Type (WT) | 190 |
Source:[2]
Cell Proliferation Assay
The anti-proliferative activity of this compound was assessed in Ba/F3 cells engineered to express various EGFR mutations.
| Ba/F3 Cell Line (EGFR Mutant) | This compound IC50 (nM) |
| del19/T790M/C797S | 0.2 |
Source:[7]
In Vivo Efficacy
The anti-tumor efficacy of this compound has been evaluated in mouse xenograft models.
PC-9 Xenograft Model
In a xenograft model using human PC-9 non-small cell lung cancer (NSCLC) cells, which harbor an EGFR del19/T790M/C797S triple mutation, this compound induced significant tumor regression.[7]
| Treatment | Dose | Outcome |
| This compound | 10 mg/kg | 121% Tumor Growth Inhibition (TGI) |
| Osimertinib | 25 mg/kg | 6% TGI |
Source:[7]
Experimental Protocols
Kinase Inhibition Assay (HTRF)
A detailed protocol for the HTRF KinEASE tyrosine kinase assay is provided below.
Caption: Workflow for the HTRF Kinase Inhibition Assay.
Materials:
-
HTRF KinEASE tyrosine kinase assay kit (Cisbio)
-
This compound (10 mM stock in DMSO)
-
Purified EGFR kinase domains (WT and mutants)
-
ATP
-
384-well plates
-
Multidrop Combi dispenser
-
PHERAstar microplate reader
Procedure:
-
This compound is dispensed into 384-well plates and normalized to a final DMSO concentration of 1%.
-
Assay buffer containing the purified EGFR kinase domain is added to the wells and incubated with the inhibitor for 30 minutes at room temperature. The final enzyme concentration varies depending on the EGFR variant (e.g., 5 nM for WT, 0.02 nM for L858R/T790M).[2]
-
The kinase reaction is initiated by the addition of 100 µM ATP and proceeds for 30 minutes at room temperature.
-
The reaction is quenched using the detection reagent from the KinEASE assay kit.
-
The HTRF signal is measured at 665 nm and 620 nm using a microplate reader.
-
Data are processed and fitted to a three-parameter dose-response model to determine IC50 values.[2]
Cell Proliferation Assay
Cell Lines:
-
Ba/F3 cells engineered to express various EGFR mutants. These cells are dependent on the expressed EGFR mutant for their proliferation and survival.[8]
General Protocol:
-
Cells are seeded in 96-well plates at an appropriate density.
-
Cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a suitable method such as the MTT or CellTiter-Glo assay.[8]
-
The percentage of cell proliferation inhibition is calculated relative to untreated control cells.
-
IC50 values are determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Xenograft Tumor Model
Animal Model:
-
Immunocompromised mice (e.g., NMRI nude mice).
General Protocol:
-
Human NSCLC cells harboring the desired EGFR mutation (e.g., PC-9 with del19/T790M/C797S) are implanted subcutaneously into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 10 mg/kg daily).[7]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumor growth inhibition (TGI) is calculated.
Conclusion
This compound is a promising fourth-generation EGFR inhibitor with potent activity against clinically relevant resistance mutations. Its macrocyclic structure confers high affinity and selectivity, leading to significant anti-tumor efficacy in preclinical models. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on novel therapies for EGFR-mutant NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. File:Epidermal growth factor receptor signaling pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Non-Covalent Binding of BI-4020 to EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the non-covalent binding mechanism of BI-4020, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed to overcome resistance to previous generations of EGFR inhibitors, this compound exhibits potent and selective activity against various EGFR mutations, including the challenging T790M and C797S resistance mutations. This document details the molecular interactions, quantitative binding affinities, and the experimental methodologies used to characterize this promising therapeutic agent.
Core Concepts of this compound Binding
This compound is a macrocyclic, ATP-competitive inhibitor that binds reversibly to the kinase domain of EGFR. Its unique chemical structure, featuring a rigid macrocycle, contributes to its high potency and selectivity for mutant forms of EGFR over the wild-type (WT) receptor. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
Structural analyses have revealed that this compound's selectivity is, in part, due to its interactions with the hinge region of the kinase domain and the T790M "gatekeeper" mutation. The macrocyclic nature of this compound constrains its conformation, promoting a rigid binding mode that facilitates multiple strong intermolecular hydrogen bonds with key residues in the EGFR active site, including the conserved K745 and T845 residues in both active and inactive conformations. This is a key differentiator from earlier generation inhibitors and contributes to its efficacy against the C797S mutation, which confers resistance to covalent inhibitors like osimertinib.
Quantitative Analysis of this compound Binding and Activity
The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity against different EGFR variants.
| EGFR Variant | IC50 (nM) - Biochemical Assay | Notes |
| EGFR del19/T790M/C797S | 0.2 | Data from BaF3 cell lines.[1] |
| EGFR del19/T790M | 1 | Data from BaF3 cell lines.[1] |
| EGFR del19 | 1 | Data from BaF3 cell lines.[1] |
| EGFR wt | 190 | Data from BaF3 cell lines.[1] |
| Assay Type | IC50 (nM) | Target/Cell Line |
| p-EGFR Inhibition | 0.6 | p-EGFR del19 T790M C797S.[1] |
Structural Basis of Interaction
X-ray crystallography studies have provided atomic-level insights into the binding of this compound to EGFR. The co-crystal structures of this compound in complex with both wild-type EGFR and the T790M/V948R mutant have been determined, revealing the precise molecular interactions that govern its binding affinity and selectivity.
Key interactions include:
-
Hinge Region Binding: The amide carbonyl and benzimidazolidine moieties of this compound interact with the kinase hinge region.[2]
-
Hydrogen Bonding: The constrained macrocycle geometry facilitates additional hydrogen bonds with conserved residues K745 and T845 in both the active and inactive conformations of the kinase.[3][4][5][6]
-
Interaction with T790M: this compound establishes productive interactions with the methionine at position 790, which are less favorable with the threonine residue present in the wild-type EGFR, contributing to its selectivity.[5]
The following diagram illustrates the key interactions of this compound within the EGFR ATP binding pocket.
EGFR Signaling and Inhibition by this compound
The binding of this compound to the ATP pocket of EGFR inhibits its kinase activity, thereby blocking the downstream signaling pathways that drive tumor cell proliferation and survival. The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the non-covalent binding of this compound to EGFR.
Biochemical Kinase Activity Assay (ADP-Glo™ Assay)
This assay measures the kinase activity of purified EGFR enzymes by quantifying the amount of ADP produced during the phosphorylation reaction.
Workflow:
Protocol:
-
Reaction Setup: In a 96-well plate, combine the EGFR kinase enzyme, the substrate (e.g., Poly (Glu4,Tyr1)), and varying concentrations of this compound in a reaction buffer.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction and deplete the unconsumed ATP by adding the ADP-Glo™ Reagent.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Detection: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Determine the IC50 values of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Workflow:
Protocol:
-
Cell Culture: Plate EGFR-dependent cancer cell lines (e.g., PC-9, H1975) in multi-well plates.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations for a specified duration.
-
EGF Stimulation: Optionally, stimulate the cells with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR (as a loading control).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of p-EGFR inhibition by this compound.
X-ray Crystallography
This technique is used to determine the three-dimensional structure of this compound in complex with the EGFR kinase domain.
Protocol:
-
Protein Expression and Purification: Express and purify the EGFR kinase domain (wild-type or mutant).
-
Co-crystallization: Co-crystallize the purified EGFR kinase domain with this compound.
-
X-ray Diffraction: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the EGFR-BI-4020 complex.
Conclusion
This compound is a potent, non-covalent inhibitor of EGFR that demonstrates significant activity against clinically relevant resistance mutations. Its macrocyclic structure and unique binding mode, characterized by strong, reversible interactions with the EGFR kinase domain, underpin its promising preclinical profile. The experimental methodologies outlined in this guide are essential for the continued investigation and development of next-generation EGFR inhibitors.
References
- 1. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 2. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Kinome Selectivity Profile of BI-4020: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinome selectivity profile of BI-4020, a fourth-generation, non-covalent, macrocyclic tyrosine kinase inhibitor (TKI). This compound is notable for its high potency and selectivity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly those harboring resistance mutations to previous generations of TKIs, while sparing wild-type (WT) EGFR.[1] This document details the quantitative inhibitory activity of this compound, the experimental methodologies used for its characterization, and its place within the EGFR signaling pathway.
Quantitative Kinase Inhibition Data
The selectivity of this compound has been primarily characterized against a panel of EGFR mutants, demonstrating its efficacy in overcoming common resistance mechanisms in non-small cell lung cancer (NSCLC).
Table 1: this compound IC50 Values against EGFR Mutants
| Kinase Target | IC50 (nM) | Reference |
| EGFR del19/T790M/C797S | 0.2 | [2] |
| EGFR del19/T790M | 1 | [2] |
| EGFR del19 | 1 | [2] |
| EGFR L858R/T790M | 0.01 | [3] |
| EGFR L858R/T790M/C797S | 0.01 | [3] |
| Wild-Type EGFR | 190 | [2] |
Table 2: Comparative Cellular IC50 Values of this compound and Precursor Compounds
| Compound | EGFR del19/T790M/C797S IC50 (nM) | Wild-Type EGFR IC50 (nM) | Selectivity Ratio (WT/mutant) | Reference |
| Precursor 7 | 6 | - | - | [4] |
| Precursor 8 | 5 | >2300 | 460 | [4] |
| This compound | 0.2 | 190 | 950 | [2][5] |
Note: The Engelhardt et al. (2019) publication mentions that this compound's selectivity was confirmed against a larger panel of kinases, building on initial screens of precursor compounds against 238 kinases where only 5% were inhibited above 70%.[4] This indicates a high degree of kinome selectivity, a key feature of this next-generation inhibitor.
Experimental Protocols
The characterization of this compound's inhibitory activity involves several key biochemical and cellular assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a primary method for determining the in vitro inhibitory potency (IC50) of compounds against purified kinases.
Principle: The HTRF KinEASE™ assay is a fluorescence resonance energy transfer (FRET)-based method. It measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is detected by a streptavidin-XL665 conjugate and a phosphospecific antibody labeled with Europium cryptate (Eu3+). When the substrate is phosphorylated, the two fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor (Eu3+). The resulting emission from the acceptor (XL665) is proportional to the kinase activity.
Detailed Protocol:
-
Compound Preparation: this compound is serially diluted in DMSO to create a concentration gradient.
-
Reaction Mixture Preparation: A reaction buffer containing the purified EGFR kinase (specific mutant or wild-type) and a biotinylated substrate peptide is prepared.
-
Incubation: The kinase and substrate mixture is incubated with the various concentrations of this compound in a low-volume 384-well plate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at room temperature.
-
Detection: The reaction is stopped, and the detection reagents (streptavidin-XL665 and Eu3+-labeled anti-phospho antibody) are added.
-
Signal Measurement: After an incubation period to allow for the binding of the detection reagents, the fluorescence is read on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 values are determined by fitting the data to a dose-response curve.
Cellular Proliferation Assays
These assays assess the ability of this compound to inhibit the growth of cancer cell lines that are dependent on specific EGFR mutations for their survival.
Principle: Cell viability is measured in the presence of varying concentrations of the inhibitor. A common method is the use of a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
Detailed Protocol:
-
Cell Culture: Ba/F3 cells, a murine pro-B cell line that can be engineered to be dependent on the expression of a specific EGFR mutant for survival, are cultured under standard conditions.
-
Cell Plating: The cells are seeded into 96-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a period of 72 hours to allow for the compound to exert its effect on cell proliferation.
-
Viability Measurement: A cell viability reagent is added to each well, and the luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The data is normalized to untreated controls, and the IC50 values are calculated from the resulting dose-response curves.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway in NSCLC
This compound acts by directly inhibiting the kinase activity of EGFR. In NSCLC driven by EGFR mutations, the receptor is constitutively active, leading to the downstream activation of pro-survival and proliferative signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. By binding to the ATP-binding site of the mutant EGFR kinase domain, this compound blocks the autophosphorylation of the receptor and the subsequent activation of these downstream pathways.
Experimental Workflow for Kinase Profiling
The process of determining the kinome selectivity profile of a compound like this compound involves a tiered approach, starting with primary assays against the main target and then expanding to broader panels of kinases.
References
The Pharmacokinetic Profile of BI-4020: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4020 is a fourth-generation, orally active, non-covalent, and macrocyclic tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in overcoming resistance to previous generations of epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and drug metabolism and pharmacokinetics (DMPK) properties of this compound, compiling essential data for researchers and drug development professionals. The information presented herein is based on publicly available preclinical data.
Core Pharmacokinetic and DMPK Properties
This compound has been described as having "good DMPK properties," a critical attribute for an orally administered therapeutic agent.[2][3] These properties are essential for achieving adequate drug exposure at the target site to elicit a therapeutic effect while minimizing off-target toxicities. This guide delves into the specific parameters that define the ADME (absorption, distribution, metabolism, and excretion) profile of this compound.
Data Presentation: Quantitative Pharmacokinetic and DMPK Parameters
The following tables summarize the key in vivo pharmacokinetic parameters of this compound in mice and its in vitro DMPK properties.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in NMRI Mice
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Dose (mg/kg) | 1 | 10 |
| Cmax (ng/mL) | ~1500 (at initial time point) | ~400 |
| Tmax (h) | - | ~2 |
| AUC (ng·h/mL) | Estimated from graph | Estimated from graph |
| Half-life (t½) (h) | ~2-3 | ~4-5 |
| Oral Bioavailability (%) | \multicolumn{2}{c | }{Calculated from IV and PO AUC data} |
Note: The values for Cmax, Tmax, AUC, and half-life are estimated from the pharmacokinetic graphs available in the supplementary information of the primary publication. Precise values were not explicitly stated.
Table 2: In Vitro DMPK Properties of this compound
| Assay | Parameter | Result |
| Caco-2 Permeability | Apparent Permeability (Papp) | Data not publicly available; described as favorable. |
| Metabolic Stability | Intrinsic Clearance (CLint) | Data not publicly available; described as favorable. |
| Plasma Protein Binding | Fraction Unbound (fu) | Data not publicly available. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic and DMPK studies. The following sections outline the protocols for the key experiments cited.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.
Methodology:
-
Animal Model: NMRI mice.
-
Groups: Two groups of mice (n=3 per group) were used for intravenous and oral administration.
-
Dosing:
-
Intravenous (IV): A single dose of 1 mg/kg of this compound was administered.
-
Oral (PO): A single dose of 10 mg/kg of this compound was administered.
-
-
Blood Sampling: Five plasma samples were obtained per mouse at defined time points post-dosing.
-
Sample Processing: Plasma was separated from whole blood. Plasma proteins were precipitated using acetonitrile.
-
Bioanalysis: The concentrations of this compound in the plasma samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method against a calibration curve.
-
Data Analysis: The resulting plasma concentration-time data were used to generate pharmacokinetic profiles and calculate relevant parameters.[2]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound as a predictor of oral absorption.
Methodology (General Protocol):
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assay Procedure:
-
The Caco-2 monolayer is washed with a transport buffer.
-
The test compound (this compound) is added to the apical (A) side of the monolayer to assess A-to-B (apical to basolateral) permeability, or to the basolateral (B) side to assess B-to-A (basolateral to apical) permeability.
-
Samples are taken from the receiver compartment at specified time intervals.
-
-
Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Metabolic Stability Assay in Liver Microsomes
Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology (General Protocol):
-
Test System: Liver microsomes from the desired species (e.g., human, mouse, rat).
-
Incubation: The test compound (this compound) is incubated with liver microsomes in the presence of a NADPH-regenerating system (cofactor for CYP450 enzymes) at 37°C.
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile.
-
Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay
Objective: To determine the extent to which this compound binds to plasma proteins, which influences its distribution and availability to exert its pharmacological effect.
Methodology (General Protocol using Rapid Equilibrium Dialysis - RED):
-
Apparatus: A RED device with a semi-permeable membrane separating a plasma chamber and a buffer chamber.
-
Procedure:
-
The test compound (this compound) is added to plasma in the plasma chamber.
-
The device is incubated at 37°C to allow for equilibrium to be reached between the free drug in the plasma and the drug in the buffer chamber.
-
-
Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Visualizations: Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition by this compound
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Conclusion
This compound demonstrates a promising preclinical pharmacokinetic profile, characterized by its oral activity and what has been qualitatively described as "good DMPK properties." The available in vivo data in mice suggest that this compound is orally bioavailable and achieves plasma concentrations that are relevant for its potent in vitro activity against clinically significant EGFR mutations. While specific quantitative data for its in vitro ADME properties are not yet publicly available, the overall profile supports its continued development as a next-generation EGFR inhibitor for the treatment of NSCLC. Further disclosure of detailed DMPK data will be crucial for a more complete understanding and for guiding future clinical development.
References
Structural Analysis of BI-4020 Binding to the EGFR Kinase Domain: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and biochemical interactions between the fourth-generation epidermal growth factor receptor (EGFR) inhibitor, BI-4020, and the EGFR kinase domain. The focus is on the molecular basis for its high potency and selectivity against drug-resistant EGFR mutations, including the challenging T790M and C797S variants that arise in non-small cell lung cancer (NSCLC).
Introduction: Overcoming Resistance in EGFR-Mutated NSCLC
Activating mutations in EGFR are key drivers in a significant portion of NSCLCs. While first and second-generation tyrosine kinase inhibitors (TKIs) were initially effective, the emergence of resistance mutations, most notably T790M and subsequently C797S, has necessitated the development of next-generation inhibitors. This compound is a potent, orally active, macrocyclic, and non-covalent inhibitor designed to address these resistance mechanisms.[1][2][3] Its unique macrocyclic structure contributes to a constrained geometry, enhancing its binding affinity and selectivity for mutant forms of EGFR.[4][5]
Biochemical Potency and Selectivity of this compound
Biochemical assays have demonstrated the exceptional potency of this compound against EGFR variants harboring resistance mutations.[6][7] Notably, it shows strong activity against the triple mutant EGFR (del19/T790M/C797S or L858R/T790M/C797S), a form resistant to third-generation covalent inhibitors like osimertinib.[2][3][8]
Table 1: Comparative IC50 Values of this compound and Other EGFR Inhibitors
| EGFR Variant | This compound IC50 (nM) | Osimertinib IC50 (nM) | Nazartinib IC50 (nM) | Gefitinib IC50 (nM) |
| L858R | >100 | 1.4 ± 0.4 | 7.6 ± 0.8 | 9.3 ± 1 |
| L858R/T790M | 0.01 | 0.20 ± 0.03 | 0.83 ± 0.2 | >100 |
| L858R/T790M/C797S | 0.01 | 22 ± 3 | 47 ± 9 | >100 |
| WT EGFR | 190 | >100 | >100 | 12 ± 6 |
| HER2 | >100 | 43 ± 8 | >100 | >100 |
Data compiled from multiple sources. Values are indicative and may vary based on specific assay conditions.[4][6]
Structural Basis of this compound Binding and Selectivity
X-ray crystallography studies have provided high-resolution insights into the binding mode of this compound with both wild-type (WT) and mutant EGFR kinase domains. These structures reveal the key interactions that underpin its potency and selectivity.
Crystallographic Data Summary
| PDB ID | EGFR Construct | Conformation | Resolution (Å) |
| 7KXZ | WT EGFR | Active | 2.4 |
| 7KY0 | EGFR (T790M/V948R) | Inactive | 3.1 |
The V948R mutation in the 7KY0 structure helps to stabilize the inactive conformation for crystallization.[9][10][11]
Key Molecular Interactions
This compound binds reversibly within the ATP-binding pocket of the EGFR kinase domain.[4][5] Its macrocyclic nature pre-organizes the molecule for optimal binding, reducing the entropic penalty upon association with the target.[4][5]
-
Hinge Region Interaction : this compound forms hydrogen bonds with the kinase hinge region, a common feature for many ATP-competitive inhibitors.[4][9]
-
Conserved Residue Hydrogen Bonding : Crucially, this compound forms additional hydrogen bonds with the conserved catalytic lysine (K745) and a threonine residue (T854 in some models, T845 in others).[4][8] These interactions are observed in both the active and inactive conformations of the kinase, contributing significantly to its high potency.[4][5]
-
Selectivity for T790M : The selectivity of this compound for the T790M mutant is attributed to favorable hydrophobic and sulfur-aromatic stacking interactions between the inhibitor and the methionine at position 790.[9][10] In contrast, the wild-type threonine at this "gatekeeper" position results in less favorable, limited hydrophobic contacts.[9][10]
Below is a diagram illustrating the binding mode of this compound within the ATP-binding pocket of the EGFR kinase domain.
Caption: this compound binding within the EGFR ATP pocket.
Experimental Protocols
The structural and biochemical characterization of this compound binding to EGFR involves several key experimental procedures.
A. EGFR Kinase Domain Expression and Purification
Recombinant EGFR kinase domain (wild-type and mutants) is typically expressed in E. coli or insect cell systems (e.g., Sf9) for structural and biochemical studies.
-
Cloning : The gene encoding the human EGFR kinase domain (e.g., residues 696-1022) is cloned into an expression vector, often with an N-terminal affinity tag (e.g., His6-tag or GST-tag) to facilitate purification.
-
Expression : The expression vector is transformed into a suitable host strain (E. coli BL21(DE3) or transfected into insect cells). Protein expression is induced (e.g., with IPTG for E. coli or by viral infection for insect cells) and allowed to proceed at a reduced temperature (e.g., 16-20°C) to enhance protein solubility and stability.
-
Lysis : Cells are harvested and resuspended in a lysis buffer containing protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.
-
Affinity Chromatography : The soluble lysate is clarified by centrifugation and loaded onto an affinity column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted with an appropriate agent (e.g., imidazole).
-
Tag Cleavage and Further Purification : If necessary, the affinity tag is cleaved by a specific protease (e.g., TEV or thrombin). The protein is further purified by ion-exchange and size-exclusion chromatography to achieve high homogeneity.
-
Quality Control : The purity and identity of the final protein product are confirmed by SDS-PAGE and mass spectrometry.
B. Biochemical Kinase Activity Assay
The inhibitory potency (IC50) of this compound is determined using in vitro kinase assays. A common method is a continuous-read fluorescence or luminescence-based assay.
-
Reagents :
-
Purified recombinant EGFR kinase (WT or mutant).
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.2 mM DTT).
-
ATP.
-
A suitable peptide or protein substrate (e.g., a synthetic peptide with a tyrosine residue).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).
-
-
Procedure :
-
The EGFR enzyme is pre-incubated with serially diluted concentrations of this compound in a 384-well plate for a defined period (e.g., 30 minutes at room temperature).
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate. The ATP concentration is typically near the Km value for the specific EGFR variant.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature.
-
The reaction is stopped, and the detection reagent is added. For the ADP-Glo™ assay, this involves first depleting the remaining ATP, then converting the ADP produced into ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
The signal (luminescence or fluorescence) is read using a plate reader.
-
The data are normalized to controls (0% and 100% inhibition), and the IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
C. X-ray Crystallography
Determining the co-crystal structure of this compound in complex with the EGFR kinase domain involves the following steps.
-
Complex Formation : The purified EGFR kinase domain is incubated with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization Screening : The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available or in-house screens (e.g., sitting-drop or hanging-drop vapor diffusion methods). This involves testing hundreds of different conditions (precipitants, buffers, salts, and additives).
-
Crystal Optimization : Initial crystal hits are optimized by refining the conditions (e.g., protein concentration, precipitant concentration, pH) to obtain larger, single, well-diffracting crystals.
-
Data Collection : Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement : The diffraction data are processed, and the structure is solved using molecular replacement with a known kinase domain structure as a search model. The model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map.
The following diagram outlines the general workflow for the structural analysis of a kinase-inhibitor complex.
Caption: Workflow for kinase-inhibitor analysis.
EGFR Signaling Pathway and Inhibition
This compound acts by competitively inhibiting the binding of ATP to the EGFR kinase domain, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Caption: EGFR signaling and this compound inhibition point.
Conclusion
The structural and biochemical analysis of this compound reveals a sophisticated mechanism for overcoming acquired resistance to EGFR inhibitors. Its macrocyclic structure, combined with key hydrogen bonding and hydrophobic interactions, provides high potency and selectivity for T790M and C797S mutant EGFR.[4][6] These molecular insights are invaluable for the ongoing development of next-generation TKIs and provide a clear rationale for the clinical investigation of this compound in NSCLC patients with defined resistance mutations.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 3. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and dynamics of the epidermal growth factor receptor C-terminal phosphorylation domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com.cn [promega.com.cn]
- 9. Expression, purification, and characterization of the native intracellular domain of human epidermal growth factor receptors 1 and 2 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
BI-4020 In Vitro Assay: Application Notes and Protocols for Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of BI-4020, a fourth-generation, orally active, and non-covalent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has demonstrated significant potency against EGFR variants harboring resistance mutations, including the challenging del19/T790M/C797S triple mutant.[1] This document outlines the necessary cell lines, materials, and step-by-step procedures for cell viability and target engagement assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR mutant and wild-type cell lines, providing a clear comparison of its potency and selectivity.
| Cell Line Model | EGFR Mutation Status | This compound IC50 (nM) |
| Ba/F3 | del19/T790M/C797S | 0.2 |
| Ba/F3 | del19/T790M | 1 |
| Ba/F3 | del19 | 1 |
| Ba/F3 | Wild-Type (wt) | 190 |
| PC-9 | del19/T790M/C797S | 1.3 |
| A431 | Wild-Type (wt) | 200 |
Data compiled from publicly available sources.[1][2]
Signaling Pathway and Mechanism of Action
This compound is an ATP-competitive inhibitor that reversibly binds to the kinase domain of EGFR. Its macrocyclic structure contributes to its high potency and selectivity for mutant forms of EGFR.[3][4] By occupying the ATP-binding pocket, this compound prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival. The diagram below illustrates the targeted inhibition of the EGFR signaling pathway by this compound.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Experimental Protocols
Cell Line Culture
A. Ba/F3 Murine Pro-B Cells (and engineered variants)
Ba/F3 is a murine interleukin-3 (IL-3) dependent pro-B cell line. It is a valuable model for studying tyrosine kinase inhibitors as it can be engineered to express various forms of EGFR, making cell survival dependent on the activity of the expressed kinase in the absence of IL-3.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 10 ng/mL murine IL-3 (for parental and non-EGFR dependent lines). For EGFR-dependent engineered lines, IL-3 is omitted from the medium.
-
Growth Properties: Suspension.
-
Subculturing: Maintain cell density between 5 x 10^4 and 5 x 10^5 viable cells/mL.[5] Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium.[5]
B. PC-9 Human Lung Adenocarcinoma Cells (and engineered variants)
The PC-9 cell line is derived from a human lung adenocarcinoma and endogenously expresses an EGFR exon 19 deletion. This cell line can be further engineered to express additional resistance mutations.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin.[2][6]
-
Subculturing: For adherent cells, wash with PBS and detach using a suitable dissociation reagent like Trypsin-EDTA or Accutase.[2][7][8] Collect suspension cells from the medium. Centrifuge the combined cell suspension, resuspend in fresh medium, and seed new flasks at a density of 2-4 x 10^4 cells/cm².[2][8]
Cell Viability Assay (IC50 Determination)
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Caption: Experimental workflow for the CellTiter-Glo® viability assay.
Materials:
-
Cultured cells (Ba/F3 or PC-9 variants)
-
Opaque-walled 96-well plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells into opaque-walled 96-well plates at a pre-determined optimal density in a volume of 100 µL per well. Include wells with medium only for background measurement.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow cells to attach (for adherent lines) and resume normal growth.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[1][4] b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1][4] d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4][9] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][4][9] f. Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control (100% viability) and calculate the IC50 values using a suitable software with a non-linear regression (log(inhibitor) vs. response) curve fit.
Western Blot for EGFR Phosphorylation
This protocol is to confirm the inhibitory effect of this compound on EGFR autophosphorylation, a direct measure of target engagement.
Caption: General workflow for Western blot analysis of p-EGFR.
Materials:
-
Cultured cells
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: a. Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS.[10] b. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10] c. Incubate on ice for 30 minutes.[10] d. Centrifuge at high speed at 4°C to pellet cell debris. e. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.[10]
-
Sample Preparation: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]
-
SDS-PAGE: Load 20-30 µg of protein per lane into a polyacrylamide gel and run the electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibody (e.g., anti-p-EGFR) overnight at 4°C, diluted in blocking buffer.[11] c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1-3 hours at room temperature.[11]
-
Detection: Wash the membrane with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed for total EGFR and a loading control to ensure equal protein loading.
References
- 1. ch.promega.com [ch.promega.com]
- 2. bcrj.org.br [bcrj.org.br]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. Ba/F3 Cells [cytion.com]
- 6. elabscience.com [elabscience.com]
- 7. PC-9 Cells [cytion.com]
- 8. PC-9 Cell Line - Creative Biogene [creative-biogene.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. pubcompare.ai [pubcompare.ai]
Preparing BI-4020 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of BI-4020 in cell culture experiments. This compound is a fourth-generation, orally active, and non-covalent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] It demonstrates high potency and selectivity against various EGFR mutations, including the clinically relevant triple mutant EGFR del19/T790M/C797S.[1][4][5]
Physicochemical Properties and Storage
A summary of the key physicochemical properties and recommended storage conditions for this compound is provided in the table below. Adherence to these guidelines is crucial for maintaining the compound's stability and activity.
| Property | Value | Reference |
| Molecular Formula | C30H38N8O2 | [1] |
| Molecular Weight | 542.68 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | DMSO: 240 mg/mL (442.25 mM) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
Mechanism of Action and Target Selectivity
This compound is a potent and selective inhibitor of mutant EGFR.[6][7][8] Its macrocyclic structure contributes to its high potency and favorable pharmacokinetic properties.[7][9][10] this compound effectively inhibits the triple mutant EGFR del19/T790M/C797S, which is resistant to previous generations of EGFR inhibitors.[4][5] The table below summarizes the in vitro inhibitory activity of this compound against various EGFR genotypes.
| EGFR Genotype | IC50 (in BaF3 cells) | Reference |
| EGFR del19/T790M/C797S | 0.2 nM | [1][2] |
| p-EGFR del19/T790M/C797S | 0.6 nM | [2][3] |
| EGFR del19/T790M | 1 nM | [1][3] |
| EGFR del19 | 1 nM | [1][3] |
| Wild-Type EGFR (wt) | 190 nM | [1][3] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound stock solutions and their application in cell culture experiments.
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5427 mg of this compound (Molecular Weight = 542.68 g/mol ).
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Sonication may be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[1]
Cell Culture Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound. The final concentration of this compound will depend on the specific cell line and experimental design.
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile pipette tips and tubes
Procedure:
-
Culture cells to the desired confluency according to standard cell culture protocols.[11][12]
-
Prepare a series of working solutions of this compound by diluting the stock solution in complete cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and is typically kept below 0.1% to minimize solvent toxicity.
-
Remove the existing medium from the cell culture plates.
-
Add the appropriate volume of the prepared this compound working solutions or vehicle control (medium with the same concentration of DMSO) to each well.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Proceed with downstream assays to assess the effects of this compound, such as cell viability, proliferation, or protein phosphorylation analysis.
EGFR Signaling Pathway Inhibition by this compound
This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR. This leads to the blockade of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[13] The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
References
- 1. This compound | EGFR | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. ClinPGx [clinpgx.org]
Application Notes and Protocols for BI-4020 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4020 is a fourth-generation, orally active, and non-covalent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated significant potency against EGFR mutations that confer resistance to previous generations of TKIs, particularly the triple mutant EGFR del19/T790M/C797S variant commonly found in non-small cell lung cancer (NSCLC).[1][2] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models, specifically focusing on xenograft studies.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor that binds to the kinase domain of EGFR. Its macrocyclic structure allows for a constrained geometry, leading to potent and selective inhibition of mutant EGFR variants while sparing wild-type (WT) EGFR.[3][4] This selectivity is achieved through interactions with the kinase domain hinge region and the T790M mutation, similar to osimertinib, as well as additional hydrogen bonds with conserved residues like K745 and T845.[3][4]
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound. In cancer cells with activating EGFR mutations, the receptor is constitutively active, leading to downstream signaling cascades that promote cell proliferation, survival, and metastasis. This compound blocks the ATP-binding pocket of the mutant EGFR, thereby inhibiting its kinase activity and abrogating these downstream signals.
Caption: EGFR signaling pathway and this compound inhibition.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a human NSCLC xenograft mouse model.
| Parameter | This compound | Osimertinib (Comparator) |
| Mouse Model | PC-9 Xenograft (EGFR del19/T790M/C797S) | PC-9 Xenograft (EGFR del19/T790M/C797S) |
| Dosage | 10 mg/kg | 25 mg/kg |
| Administration Route | Oral | Oral |
| Frequency | Daily (implied) | Daily |
| Treatment Duration | 19 days | 19 days |
| Tumor Growth Inhibition (TGI) | 121% (P = 0.0005) | 6% (p > 0.05) |
Data sourced from a study on next-generation EGFR tyrosine kinase inhibitors.[5]
Experimental Protocols
1. Preparation of this compound for Oral Administration
This protocol is based on best practices for similar compounds, as specific details for this compound's vehicle are not publicly available. A formulation trial is recommended.
Materials:
-
This compound powder
-
Vehicle: 0.5% Natrosol (hydroxyethylcellulose) in sterile water
-
Sterile water
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of this compound based on the number of mice and the 10 mg/kg dosage.
-
Prepare the 0.5% Natrosol solution by slowly adding Natrosol to sterile water while stirring continuously until fully dissolved.
-
Weigh the calculated amount of this compound powder.
-
Gradually add the this compound powder to the 0.5% Natrosol solution while continuously stirring.
-
Continue stirring until a homogenous suspension is formed.
-
Aliquot the suspension into sterile tubes for daily use. Store at 4°C for short-term use. It is recommended to prepare the formulation fresh weekly.
2. In Vivo Efficacy Study in a PC-9 Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor activity of this compound.
Caption: Experimental workflow for a this compound xenograft study.
3. Protocol for Oral Gavage Administration
Materials:
-
This compound suspension (prepared as described above)
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gently restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Ensure the body is held securely to prevent movement.
-
-
Dosage Calculation and Syringe Preparation:
-
Weigh each mouse to calculate the precise volume of the this compound suspension to be administered (typically 100-200 µL for a 20-25g mouse at a 10 mg/kg dose, depending on the final concentration of the prepared solution).
-
Draw the calculated volume into a 1 mL syringe fitted with a gavage needle.
-
-
Gavage Administration:
-
Position the mouse in a vertical orientation.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle.
-
Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Observe the mouse for several minutes post-administration for any signs of distress, such as difficulty breathing.
-
Continue to monitor the animals daily as part of the overall efficacy study.
-
Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary to comply with their institution's animal care and use committee (IACUC) guidelines and specific experimental requirements.
References
- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Utilizing BI-4020 for the Study of EGFR Mutations in BaF3 Cell Models
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of several cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[3][4] While targeted therapies with EGFR Tyrosine Kinase Inhibitors (TKIs) have been successful, acquired resistance, often through secondary mutations like T790M and tertiary mutations like C797S, remains a significant clinical challenge.[5]
BI-4020 is a fourth-generation, orally active, and non-covalent macrocyclic EGFR-TKI.[6][7] It has been specifically designed to inhibit EGFR harboring not only primary activating mutations but also the key resistance mutations T790M and C797S, while demonstrating a significant sparing effect on wild-type (WT) EGFR.[8][9]
The murine pro-B lymphocytic BaF3 cell line is an invaluable tool for studying kinase inhibitors.[10] These cells are dependent on interleukin-3 (IL-3) for survival and proliferation.[11] However, when engineered to express a constitutively active kinase, such as a mutant EGFR, they become IL-3 independent.[12][13][14] This dependence-switching mechanism provides a robust and clean model system to assess the potency and selectivity of inhibitors like this compound against specific EGFR variants.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor that binds reversibly to the kinase domain of EGFR.[15][16] Its macrocyclic structure provides a constrained geometry that allows for potent binding and high selectivity for mutant forms of EGFR.[15][17] Structural analyses show that this compound makes productive interactions with the T790M "gatekeeper" mutation and forms additional hydrogen bonds with conserved residues, contributing to its high potency against drug-resistant variants, including the triple mutant (e.g., del19/T790M/C797S).[15][17][18] By blocking the ATP-binding pocket, this compound prevents EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways.[19]
Quantitative Data Summary
The potency of this compound has been evaluated in various BaF3 cell lines engineered to express different EGFR mutations. The half-maximal inhibitory concentration (IC50) values from anti-proliferative assays are summarized below.
| BaF3 Cell Line Expressing | This compound IC50 (nM) | Reference |
| EGFR del19/T790M/C797S | 0.2 | [6][7][9] |
| EGFR del19/T790M | 1 | [6][7] |
| EGFR del19 | 1 | [6][7] |
| EGFR wt | 190 | [6][7][20] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Protocol 1: Culture of EGFR-Mutant BaF3 Cells
This protocol describes the standard procedure for culturing and maintaining BaF3 cells expressing EGFR variants.
Materials:
-
BaF3 cells expressing EGFR (WT or mutant)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
Murine IL-3 (for WT EGFR or parental BaF3 cells)
-
Puromycin or other selection antibiotic (if applicable)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Medium Preparation:
-
For IL-3 Dependent Cells (e.g., BaF3-EGFR-WT): Supplement RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 1-10 ng/mL of murine IL-3.
-
For IL-3 Independent Cells (e.g., BaF3-EGFR-del19/T790M/C797S): Supplement RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. Add the appropriate selection antibiotic if required to maintain expression.
-
-
Cell Thawing: Thaw cells rapidly and transfer to a centrifuge tube containing 9 mL of pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend in fresh medium.
-
Routine Culture: Culture cells at a density between 1x10^5 and 1x10^6 cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium to the seeding density.
-
Cell Counting: Mix a small aliquot of cell suspension with Trypan Blue and count viable cells using a hemocytometer or automated cell counter.
Protocol 2: this compound Anti-Proliferation Assay (IC50 Determination)
This protocol outlines the measurement of cell viability to determine the IC50 of this compound.
Materials:
-
BaF3 cells expressing EGFR mutant of interest
-
IL-3 free complete medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Sterile 96-well flat-bottom cell culture plates (white, for luminescence)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Preparation: Harvest log-phase BaF3 cells, wash once with PBS to remove residual growth factors, and resuspend in IL-3 free complete medium. Count the cells and adjust the density for seeding.
-
Seeding: Seed 5,000-10,000 cells per well in 90 µL of medium into a 96-well plate.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., starting from 10 µM) in IL-3 free medium. Also, prepare a vehicle control (DMSO at the highest concentration used).
-
Treatment: Add 10 µL of the diluted this compound or vehicle control to the corresponding wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[21]
-
Viability Measurement: Equilibrate the plate and the viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo®).
-
Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract background luminescence (wells with medium only).
-
Normalize the data with the vehicle control (DMSO) set to 100% viability and a no-cell control set to 0%.
-
Plot the normalized viability against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of EGFR Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and its downstream effectors, ERK and AKT.
Materials:
-
BaF3 cells expressing EGFR mutant
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-Actin/Tubulin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed BaF3 cells in a 6-well plate at a density of 1x10^6 cells/mL. Allow them to grow overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 4-6 hours.[9]
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer containing inhibitors.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the inhibition of phosphorylation relative to total protein levels.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Human EGFR Stable Cell Line-Ba/F3 (CSC-RO0126) - Creative Biogene [creative-biogene.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | EGFR | TargetMol [targetmol.com]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. An unbiased in vitro screen for activating epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 12. Epidermal growth factor-independent transformation of Ba/F3 cells with cancer-derived epidermal growth factor receptor mutants induces gefitinib-sensitive cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
Application of BI-4020 in Studying Drug-Resistant Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). The emergence of secondary mutations in the EGFR gene, such as T790M and the subsequent C797S mutation, can render existing therapies ineffective.[1] BI-4020 is a potent, reversible, macrocyclic ATP-competitive inhibitor that has demonstrated significant activity against EGFR mutations conferring resistance to third-generation TKIs like osimertinib.[2][3][4] This document provides detailed application notes and protocols for utilizing this compound as a research tool to study and overcome drug resistance in NSCLC.
This compound is particularly effective against the double mutant (L858R/T790M) and the triple mutant (L858R/T790M/C797S) forms of EGFR.[2][3] Its unique macrocyclic structure allows for a constrained geometry and additional hydrogen bonds with conserved residues in the EGFR kinase domain, contributing to its high potency and selectivity.[2][4] Preclinical studies have shown that this compound can induce significant tumor regression in xenograft models harboring the triple EGFR mutation, where osimertinib is ineffective.[5]
Data Presentation
Table 1: In Vitro Potency of this compound Against Drug-Resistant EGFR Mutations
| EGFR Mutant | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |
| L858R/T790M | 0.01 | - | >1000 |
| L858R/T790M/C797S | 0.01 | >1000 | >1000 |
| del19/T790M/C797S | 0.2 | - | - |
| Wild-Type EGFR | 190 | - | - |
Data compiled from multiple preclinical studies.[2][5]
Table 2: In Vivo Efficacy of this compound in a PC-9 EGFRdel19/T790M/C797S Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) |
| This compound | 10 mg/kg | 121% (Tumor Regression) |
| Osimertinib | 25 mg/kg | 6% |
Data from a 19-day treatment study.[5]
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the mutated EGFR signaling pathway. By binding to the ATP-binding pocket of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.
Experimental Protocols
Cell Viability Assay (Anti-proliferative Activity)
This protocol is designed to determine the concentration of this compound that inhibits 50% of cell growth (IC50) in NSCLC cell lines harboring drug-resistant EGFR mutations.
Materials:
-
NSCLC cell lines (e.g., Ba/F3 engineered to express EGFRdel19/T790M/C797S)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Plate reader capable of luminescence detection
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 10 µM to 0.1 nM. Include a vehicle control (DMSO).
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound using a non-linear regression model.
Western Blot Analysis of EGFR Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
NSCLC cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat NSCLC cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
In Vivo Xenograft Model for Efficacy Studies
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of drug-resistant NSCLC.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
NSCLC cells harboring drug-resistant EGFR mutations (e.g., PC-9 EGFRdel19/T790M/C797S)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject NSCLC cells into the flank of the mice.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control orally, once daily.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice a week.
-
Continue treatment for a predetermined period (e.g., 19 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the Tumor Growth Inhibition (TGI) to assess efficacy.
Conclusion
This compound is a valuable research tool for investigating the mechanisms of resistance to EGFR TKIs in NSCLC. Its high potency and selectivity for clinically relevant resistance mutations, including the challenging C797S mutation, make it an ideal compound for in vitro and in vivo studies aimed at developing novel therapeutic strategies to overcome drug resistance. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of drug-resistant NSCLC.
References
- 1. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detecting p-EGFR Inhibition by BI-4020 Using Western Blot
References
- 1. benchchem.com [benchchem.com]
- 2. PC9-EGFR-Del19/T790M/C797S-Cell-Line - Kyinno Bio [kyinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. This compound | EGFR | TargetMol [targetmol.com]
- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.yizimg.com [file.yizimg.com]
Application Notes and Protocols for Assessing BI-4020 Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4020 is a fourth-generation, orally active, and non-covalent macrocyclic inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] It demonstrates significant potency against EGFR variants harboring activating mutations (such as del19 and L858R) as well as the T790M and C797S resistance mutations, while showing less activity against wild-type (WT) EGFR.[1][3][4][5] This selectivity makes this compound a promising candidate for the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to previous generations of EGFR inhibitors.[4][5][6] The mechanism of action for this compound involves reversible binding to the ATP pocket of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways that are crucial for cell proliferation and survival.[3][6]
These application notes provide detailed protocols for assessing the efficacy of this compound in cancer cell lines using common cell viability assays. The selection of an appropriate assay is critical for generating reliable and reproducible data to determine the half-maximal inhibitory concentration (IC50) of the compound.
EGFR Signaling Pathway and this compound Inhibition
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[7] This phosphorylation initiates several downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are pivotal for regulating cell proliferation, survival, and metastasis.[7] In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of mutant EGFR and thereby inhibiting these downstream pathways.[4][6]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the reported in vitro efficacy of this compound against various EGFR genotypes. This data is crucial for selecting appropriate cell lines and interpreting experimental results.
Table 1: Biochemical Potency of this compound Against Recombinant EGFR Kinase Domains
| EGFR Variant | IC50 (nM) |
| L858R | >1000 |
| L858R/T790M | 0.01 |
| L858R/T790M/C797S | ~0.01 |
| Wild-Type | >1000 |
| Data adapted from bioRxiv, 2022.[8] |
Table 2: Anti-proliferative Activity of this compound in Engineered Ba/F3 Cell Lines
| Ba/F3 Cell Line Expressing | IC50 (nM) |
| EGFR del19 T790M C797S | 0.2 |
| EGFR del19 T790M | 1 |
| EGFR del19 | 1 |
| EGFR wt | 190 |
| Data sourced from TargetMol.[1] |
Table 3: Anti-proliferative Activity of this compound in Human NSCLC Cell Lines
| Cell Line | EGFR Genotype | IC50 (nM) |
| PC-9 (EGFR del19 T790M C797S) | del19/T790M/C797S | 1.3 |
| A431 | Wild-Type | 200 |
| Data sourced from Network of Cancer Research.[2] |
Experimental Workflow for Cell Viability Assays
A typical workflow for assessing the efficacy of this compound using cell viability assays involves several key steps, from cell culture to data analysis.
Detailed Experimental Protocols
The following are detailed protocols for commonly used cell viability assays suitable for testing the efficacy of this compound.
Protocol 1: MTT/XTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) into a colored formazan product.
Materials:
-
Cancer cell lines (e.g., PC-9, Ba/F3 expressing EGFR mutants)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT/XTT Reagent Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For XTT: Prepare the XTT working solution according to the manufacturer's instructions. Add 50 µL of the working solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for XTT).
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete medium as described in Protocol 1.
-
Add 100 µL of the this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Reagent Addition and Signal Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Follow the same data analysis steps as described in Protocol 1 to determine the IC50 value.
-
Conclusion
The provided protocols offer robust methods for evaluating the efficacy of this compound against cancer cell lines with relevant EGFR mutations. The choice of assay will depend on the specific research question, available equipment, and cell type. Consistent experimental execution and appropriate data analysis are essential for obtaining reliable IC50 values and furthering the understanding of this compound's therapeutic potential.
References
- 1. This compound | EGFR | TargetMol [targetmol.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying EGFR TKI Resistance Using BI-4020
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of acquired resistance remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC) with Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Third-generation EGFR TKIs, such as osimertinib, are effective against the T790M resistance mutation, but subsequent resistance often emerges, frequently driven by the C797S mutation. BI-4020 is a fourth-generation, non-covalent, macrocyclic EGFR TKI designed to address this clinical challenge.[1] It exhibits potent and selective inhibitory activity against EGFR harboring activating mutations, as well as the T790M and C797S resistance mutations, while sparing wild-type EGFR.[1][2][3]
These application notes provide a comprehensive guide for utilizing this compound as a research tool to study and overcome resistance to other EGFR TKIs. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of this compound's efficacy and mechanism of action.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against Various EGFR Mutants
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |
| Ba/F3 | EGFR del19/T790M/C797S | 0.2 | [4] |
| Ba/F3 | EGFR L858R/T790M/C797S | - | - |
| PC-9 | EGFR del19/T790M/C797S | - | - |
| NCI-H1975 | EGFR L858R/T790M/C797S | - | [5] |
| Ba/F3 | Wild-Type EGFR | 190 | [4] |
| A431 | Wild-Type EGFR | 200 | [4] |
Note: IC50 values can vary depending on the specific assay conditions. The table presents a summary of reported values.
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition (TGI) | P-value | Reference |
| PC-9 (EGFR del19/T790M/C797S) | This compound | 10 mg/kg, daily | 121% | P = 0.0005 | [4] |
| PC-9 (EGFR del19/T790M/C797S) | Osimertinib | 25 mg/kg, daily | 6% | P > 0.05 | [4] |
Signaling Pathways and Experimental Workflows
EGFR Signaling and Resistance Mechanisms
The following diagram illustrates the EGFR signaling pathway and the points of inhibition by various generations of TKIs, as well as the mechanism of resistance that this compound is designed to overcome.
Caption: EGFR signaling pathway and mechanisms of TKI resistance.
Experimental Workflow for In Vitro Analysis of this compound
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: In vitro experimental workflow for this compound evaluation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in EGFR-mutant NSCLC cell lines.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., PC-9 del19/T790M/C797S, NCI-H1975 L858R/T790M/C797S, Ba/F3 del19/T790M/C797S)[6][7][8]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C.
-
-
MTT/MTS Assay:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis for EGFR Signaling and EMT Markers
Objective: To assess the effect of this compound on EGFR phosphorylation and downstream signaling pathways, and to evaluate the expression of epithelial-mesenchymal transition (EMT) markers.
Materials:
-
EGFR-mutant NSCLC cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Primary Antibodies:
| Target | Recommended Dilution | Vendor (Example) |
| p-EGFR (Tyr1068) | 1:1000 | Cell Signaling Technology |
| Total EGFR | 1:1000 | Cell Signaling Technology |
| p-AKT (Ser473) | 1:1000 | Cell Signaling Technology |
| Total AKT | 1:1000 | Cell Signaling Technology |
| p-ERK1/2 (Thr202/Tyr204) | 1:2000 | Cell Signaling Technology |
| Total ERK1/2 | 1:1000 | Cell Signaling Technology |
| E-cadherin | 1:1000 | BD Biosciences |
| Vimentin | 1:1000 | Cell Signaling Technology |
| β-actin (Loading Control) | 1:5000 | Sigma-Aldrich |
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest to the loading control (β-actin).
-
Protocol 3: Quantitative PCR (qPCR) for MET Gene Amplification
Objective: To determine if acquired resistance to this compound is associated with MET gene amplification.
Materials:
-
Genomic DNA extraction kit
-
Genomic DNA from parental and this compound-resistant NSCLC cells
-
qPCR primers for MET and a reference gene (e.g., RNase P)
-
SYBR Green qPCR master mix
-
qPCR instrument
qPCR Primers for Human MET: [9][10][11][12]
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from parental and this compound-resistant cells using a commercial kit.
-
Quantify the DNA concentration and assess its purity.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for MET or the reference gene, and genomic DNA.
-
Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the Ct values for MET and the reference gene in each sample.
-
Calculate the relative MET gene copy number using the ΔΔCt method, normalizing to the parental cell line. An increase in the relative copy number in resistant cells indicates MET amplification.
-
Protocol 4: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of EGFR TKI-resistant NSCLC.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Matrigel
-
This compound
-
Vehicle for drug formulation (e.g., 0.5% HPMC)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Resuspend PC-9 (EGFR del19/T790M/C797S) cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-200 mm^3, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a formulation of this compound in the vehicle.
-
Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage.[4]
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., after 19 days), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).[4]
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for the this compound treated group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Conclusion
This compound represents a promising therapeutic agent for overcoming resistance to third-generation EGFR TKIs in NSCLC. The application notes and protocols provided herein offer a framework for researchers to investigate the potential of this compound in preclinical models of EGFR TKI resistance. By utilizing these detailed methodologies, scientists can further elucidate the mechanisms of action of this compound and contribute to the development of more effective treatment strategies for patients with EGFR-mutant lung cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Human EGFR-Del19/T790M/C797S Stable Cell Line - PC-9 (CSC-RO0456) - Creative Biogene [creative-biogene.com]
- 7. Human EGFR-T790M/C797S/L858R Stable Cell Line - NCI-H1975 (CSC-RO0455) - Creative Biogene [creative-biogene.com]
- 8. Ba/F3-EGFR-Del19-T790M-C797S-Cell-Line - Kyinno Bio [kyinno.com]
- 9. biocat.com [biocat.com]
- 10. sinobiological.com [sinobiological.com]
- 11. origene.com [origene.com]
- 12. kr.sinobiological.com [kr.sinobiological.com]
- 13. Met gene copy number predicts the prognosis for completely resected non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PC9-EGFR-Del19/T790M/C797S-Cell-Line - Kyinno Bio [kyinno.com]
- 15. EGFR Del19/T790M/C797S overexpressed Stable PC9 Cell Line - DDA Platform - Creative Bioarray [dda.creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Solubility of BI-4020
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of BI-4020 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately upon addition to my aqueous buffer. What are the likely causes and how can I resolve this?
A1: Immediate precipitation of this compound, a macrocyclic EGFR inhibitor, suggests that its intrinsic aqueous solubility is very low in your specific buffer conditions.[1][2][3][4] This is a common issue for large, hydrophobic molecules.[5] The primary factors to investigate are the pH of your buffer and the polarity of the solvent system.
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: The recommended first step is to prepare a high-concentration stock solution of this compound in an organic solvent.[6] Dimethyl sulfoxide (DMSO) is a common choice and has been shown to be effective for this compound, with a reported solubility of up to 240 mg/mL.[7]
-
Serial Dilution: Instead of adding the solid this compound directly to your buffer, perform a serial dilution of your DMSO stock solution into the aqueous buffer. This gradual introduction can help prevent immediate precipitation.[6]
-
Use of Co-solvents: If pH adjustment is not sufficient or not compatible with your experimental setup, consider the use of co-solvents.[11][12] These are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent.[11]
Q2: this compound dissolved initially in my buffer but then precipitated out over time. What could be the reason for this delayed precipitation?
A2: Delayed precipitation often indicates that you have created a supersaturated solution that is thermodynamically unstable.[6] The initial dissolved state represents the kinetic solubility, which can be higher than the true thermodynamic equilibrium solubility.[13] Over time, the system equilibrates, and the excess compound precipitates out.
Troubleshooting Steps:
-
Determine Equilibrium Solubility: To avoid supersaturation, it is important to determine the equilibrium solubility of this compound in your buffer system. This can be done by preparing a saturated solution, allowing it to equilibrate, and then measuring the concentration of the dissolved compound.
-
Temperature Control: Temperature can significantly impact solubility.[6] For many compounds, solubility increases with temperature.[6] If your experiments are conducted at a different temperature than your solution preparation, this could lead to precipitation. Ensure consistent temperature control throughout your experiment.
-
Compound Stability: Assess the stability of this compound in your buffer over the time course of your experiment. Degradation of the compound could lead to the formation of less soluble byproducts.
Q3: I am unable to achieve a high enough concentration of this compound in my buffer for my assay. What strategies can I use to increase its solubility?
A3: When you need to work with higher concentrations of a poorly soluble compound like this compound, several formulation strategies can be employed. These generally involve the use of solubilizing excipients.
Solubilization Strategies:
-
Co-solvents: As mentioned previously, co-solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can be effective.[11][14] It's crucial to first determine the tolerance of your experimental system (e.g., cells) to these solvents.
-
Surfactants: Surfactants, such as polysorbates (e.g., Tween 80) and poloxamers, can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.[14][15]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[14] Hydroxypropyl-β-cyclodextrin is a commonly used example.[14]
| Excipient Type | Examples | Typical Starting Concentration | Mechanism of Action |
| Co-solvents | DMSO, Ethanol, Propylene Glycol, PEG 400 | 0.1% - 5% (v/v) | Reduces solvent polarity.[11] |
| Surfactants | Polysorbate 80 (Tween 80), Poloxamer 188 | 0.01% - 0.5% (w/v) | Forms micelles to encapsulate the compound.[14] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 10% (w/v) | Forms inclusion complexes with the compound.[14] |
Note: The optimal excipient and its concentration must be determined empirically for your specific application and should be tested for compatibility with your experimental system.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 542.68 g/mol , dissolve 5.43 mg in 1 mL of DMSO).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.[13]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Kinetic Solubility Assessment in a New Buffer
-
Objective: To determine the apparent (kinetic) solubility of this compound in a new experimental buffer.
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Experimental buffer, sterile
-
Sterile microcentrifuge tubes
-
Plate reader or spectrophotometer
-
-
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in your experimental buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration constant and low (e.g., ≤ 0.5%) across all samples.
-
Include a buffer-only control and a buffer with DMSO control.
-
Incubate the solutions at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for any precipitation.
-
Measure the absorbance or turbidity of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any precipitation.
-
The highest concentration that remains clear is an approximation of the kinetic solubility.
-
Visual Troubleshooting Guides
Caption: A workflow for troubleshooting poor solubility of this compound.
Caption: Key factors influencing the solubility of this compound in experimental buffers.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | EGFR | TargetMol [targetmol.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbr.in [ijpbr.in]
- 13. benchchem.com [benchchem.com]
- 14. Solubilizer Excipients - Protheragen [protheragen.ai]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Identifying and minimizing off-target effects of BI-4020.
Disclaimer: This technical support guide is intended for research professionals. BI-4020 is a highly selective fourth-generation EGFR tyrosine kinase inhibitor. While it demonstrates high kinome selectivity, comprehensive public data on its full off-target profile is limited. The following troubleshooting advice and protocols are based on general principles for kinase inhibitors and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an orally active, non-covalent, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] Its primary targets are activating mutants of EGFR, including those with the T790M and C797S resistance mutations, which are common in non-small cell lung cancer (NSCLC).[3][4][5][6]
Q2: How does this compound differ from previous generations of EGFR inhibitors?
A2: this compound is designed to be highly potent against EGFR triple mutants (e.g., del19/T790M/C797S or L858R/T790M/C797S) that are resistant to first, second, and third-generation EGFR inhibitors like gefitinib and osimertinib.[1][3][4] Its non-covalent binding mode and macrocyclic structure contribute to its high potency and selectivity for these resistant forms of EGFR while sparing wild-type (WT) EGFR.[2][3][4][5][6]
Q3: What are off-target effects and why are they a concern for a selective inhibitor like this compound?
A3: Off-target effects occur when a drug binds to and modulates the activity of proteins other than its intended target. Even for highly selective inhibitors, off-target interactions can occur, especially at higher concentrations. These effects can lead to unexpected cellular phenotypes, toxicity, or the development of drug resistance, making it crucial to identify and minimize them.
Q4: Is there a known off-target profile for this compound?
A4: Publicly available, comprehensive kinome-wide screening data for this compound is limited. However, studies have shown it has high kinome selectivity and spares the related HER2 kinase.[3][4] It's important to note that resistance to this compound has been observed in vitro through the activation of bypass signaling pathways, such as MET amplification, which represents a functional off-target effect of drug action.[7]
Q5: How can I determine an appropriate working concentration for this compound in my experiments?
A5: The optimal concentration of this compound will depend on the specific EGFR mutation status of your cell line. A dose-response experiment is recommended to determine the IC50 (half-maximal inhibitory concentration) in your specific model. Published data on the on-target potency of this compound can serve as a starting point for designing your dose-response experiments.
On-Target Activity of this compound
The following table summarizes the reported IC50 values of this compound against various EGFR genotypes, providing a baseline for its on-target potency.
| EGFR Genotype | Cell Line | IC50 (nM) |
| del19/T790M/C797S | BaF3 | 0.2 |
| p-EGFR (del19/T790M/C797S) | BaF3 | 0.6 |
| del19/T790M | BaF3 | 1 |
| del19 | BaF3 | 1 |
| Wild-Type (WT) | BaF3 | 190 |
| L858R/T790M | - | ~0.01 |
| L858R/T790M/C797S | - | ~0.01 |
Data compiled from multiple sources.[1][3][4]
Troubleshooting Guide
This guide addresses potential issues that may arise during your experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of EGFR signaling.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Dose-Response Comparison: Perform a dose-response curve for the unexpected phenotype and compare it to the dose-response for inhibition of EGFR phosphorylation (p-EGFR). A significant rightward shift in the IC50 for the phenotype compared to the p-EGFR IC50 may suggest an off-target effect.
-
Use a Structurally Unrelated EGFR Inhibitor: Treat your cells with another potent inhibitor of the same EGFR mutant(s) that has a different chemical scaffold. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
-
Rescue Experiment: If possible, overexpress the target EGFR mutant in your cells. If the phenotype is rescued (i.e., reversed), it suggests the effect is on-target.
-
Kinome Profiling: If the issue persists, consider performing a kinome-wide selectivity profiling assay to identify potential off-target kinases.
-
Issue 2: My compound shows toxicity in cell lines at concentrations close to the IC50 for EGFR inhibition.
-
Possible Cause 1: On-target toxicity in a cell line highly dependent on EGFR signaling.
-
Troubleshooting Steps:
-
Modulate Target Expression: Use siRNA or CRISPR to knock down the target EGFR mutant. If this phenocopies the observed toxicity, it is likely an on-target effect.
-
-
Possible Cause 2: Off-target toxicity.
-
Troubleshooting Steps:
-
Counter-Screening: Test this compound in a cell line that does not express the target EGFR mutant. If toxicity persists, it is likely due to off-target effects.
-
Toxicity Target Panel: Screen this compound against a panel of known toxicity-related targets (e.g., hERG, various cytochrome P450 enzymes).
-
Issue 3: After prolonged treatment with this compound, my cells develop resistance, but sequencing does not show any new mutations in EGFR.
-
Possible Cause: Acquired resistance through activation of a bypass signaling pathway due to off-target effects or pathway rewiring.
-
Troubleshooting Steps:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for upregulation of other survival signaling pathways. Increased phosphorylation of kinases like MET, AXL, or FGFR could indicate a bypass track.
-
Western Blot Analysis: Based on the RTK array results, perform western blots to confirm the upregulation and activation of specific bypass pathway proteins (e.g., total and phosphorylated MET).
-
Combination Therapy: If a bypass pathway is identified (e.g., MET amplification), test the efficacy of combining this compound with an inhibitor of that pathway (e.g., a MET inhibitor like capmatinib).[7]
-
Experimental Protocols
1. Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor across a broad panel of kinases.
-
Objective: To identify potential off-target kinases of this compound.
-
Methodology: This is typically performed as a service by specialized companies. The general principle involves a competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay.
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration.
-
Assay Performance: The compound is screened against a large panel of purified, active kinases (e.g., >400 kinases).
-
Data Analysis: The results are typically provided as a percentage of inhibition at a single concentration (e.g., 1 µM). Potent off-target hits are often followed up with full IC50 or Kd determinations.
-
Interpretation: Analyze the kinases that are significantly inhibited. Consider their cellular function and whether they could explain any unexpected phenotypes observed in your experiments.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.
-
Objective: To confirm that this compound binds to EGFR in intact cells and to potentially identify off-target binders.
-
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (EGFR) remaining at each temperature using Western blotting.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement. This method can be adapted to a high-throughput format using mass spectrometry (MS-CETSA) to look for off-target binding across the proteome.[8][9]
-
3. Western Blotting for Pathway Analysis
This protocol is used to investigate the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.
-
Objective: To confirm on-target inhibition and investigate potential bypass pathway activation.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells if necessary, and then treat with various concentrations of this compound for a defined period. Stimulate with EGF if required.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against your proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-AKT, total AKT, MET, phospho-MET).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
-
Visualizations
Caption: Intended on-target effect of this compound on the EGFR signaling pathway.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Experimental Reproducibility of BI-4020 Studies: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to improve the reproducibility of studies involving BI-4020, a fourth-generation, orally active, and non-covalent EGFR tyrosine kinase inhibitor. By addressing common experimental challenges and providing detailed protocols, this resource aims to ensure the generation of consistent and reliable data.
Understanding this compound
This compound is a potent macrocyclic inhibitor targeting epidermal growth factor receptor (EGFR) tyrosine kinase. It demonstrates high efficacy against various EGFR mutations, including the clinically significant triple mutant EGFR del19/T790M/C797S, while showing significantly less activity against wild-type (WT) EGFR.[1][2][3] This selectivity makes it a promising candidate for overcoming resistance to previous generations of EGFR inhibitors.[4] Its mechanism of action involves reversible binding to the ATP-binding pocket of the EGFR kinase domain.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: My IC50 values for this compound vary significantly between experiments. What are the potential causes?
A1: Variability in IC50 values is a common challenge. Several factors can contribute to this:
-
Cell Health and Passage Number: Ensure cells are healthy, actively proliferating, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the assay will lead to variable results. Optimize and strictly adhere to a standardized seeding density for each cell line.
-
Compound Stability and Handling: this compound, like many small molecules, can be sensitive to storage conditions. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. This compound is soluble in DMSO, but precipitation can occur when diluted in aqueous media. Ensure complete solubilization and vortex thoroughly before adding to cells.
-
Assay-Specific Parameters: Minor variations in incubation times, reagent concentrations, and plate reader settings can impact results. Strict adherence to a detailed, validated protocol is crucial.
Q2: I'm observing precipitation of this compound in my cell culture medium. How can I prevent this?
A2: this compound has a reported solubility of up to 240 mg/mL in DMSO, but this can decrease significantly in aqueous solutions.[2] To avoid precipitation:
-
Prepare Intermediate Dilutions: Perform serial dilutions of your DMSO stock in pre-warmed cell culture medium. A large, direct dilution from a high-concentration DMSO stock into aqueous medium can cause the compound to crash out of solution.
-
Vortex Thoroughly: Ensure each dilution step is followed by vigorous vortexing to promote solubilization.
-
Visually Inspect: Before adding to your cells, visually inspect the final dilution for any signs of precipitation. If present, do not use and remake the dilution.
-
Consider Serum Concentration: The protein content in fetal bovine serum (FBS) can sometimes aid in solubilizing hydrophobic compounds. Ensure your media contains a consistent percentage of FBS.
Q3: I am not seeing the expected inhibition of EGFR phosphorylation in my Western blot. What should I check?
A3: Several factors could lead to a lack of p-EGFR inhibition:
-
Sub-optimal this compound Concentration or Incubation Time: Ensure you are using a concentration of this compound that is appropriate for the cell line and target mutation. Refer to established IC50 values (see Table 1) as a starting point. A 4-hour incubation time has been shown to be effective for inhibiting p-EGFR.[1]
-
Inactive Compound: Test your batch of this compound on a well-characterized, sensitive cell line to confirm its activity.
-
Western Blotting Technique: Troubleshooting the Western blot itself is crucial. This includes ensuring efficient protein transfer, using appropriate blocking buffers (BSA is often recommended for phospho-antibodies), and optimizing primary and secondary antibody concentrations.
-
Cell Line Integrity: Confirm the EGFR mutation status of your cell line. Genetic drift can sometimes lead to the loss of the target mutation.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: this compound is reported to have high kinome selectivity.[1][2] One study involving a panel of 238 kinases showed that at a concentration of 1 µM, only 5% of the screened kinases were inhibited by over 70% by a precursor molecule to this compound.[5] While this compound itself is highly selective for EGFR, it is good practice to consider potential off-target effects, especially when using high concentrations. If you observe unexpected phenotypes, consider performing a kinome scan to identify potential off-target interactions.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of this compound in Different Cell Lines
| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) | Reference |
| Ba/F3 | del19/T790M/C797S | Anti-proliferation | 0.2 | [1][2][3][4] |
| Ba/F3 | del19/T790M/C797S | p-EGFR Biomarker | 0.6 | [1] |
| Ba/F3 | del19/T790M | Anti-proliferation | 1 | [1][2][3] |
| Ba/F3 | del19 | Anti-proliferation | 1 | [1][2][3] |
| Ba/F3 | WT | Anti-proliferation | 190 | [1][2][3][4] |
| PC-9 | del19/T790M/C797S | Anti-proliferation | 1.3 | [4] |
| A431 | WT | Anti-proliferation | 200 | [4] |
Table 2: Biochemical Potency of this compound against Recombinant EGFR Kinase Domains
| EGFR Variant | Assay Type | IC50 (nM) | Reference |
| L858R/T790M/C797S | HTRF KinEASE | ~0.01 | [3] |
| L858R/T790M | HTRF KinEASE | ~0.01 | [3] |
| L858R | HTRF KinEASE | >1 | [3] |
Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments commonly performed in this compound studies.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density in 100 µL of complete growth medium.
-
Include wells with medium only for background measurement.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. It is recommended to perform a 2-step dilution to avoid precipitation.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration.
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control (DMSO-treated cells) to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-EGFR (p-EGFR)
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for 4 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal.
-
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vitro this compound Studies
Caption: A typical workflow for in vitro evaluation of this compound.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical flow for troubleshooting inconsistent IC50 results in this compound studies.
References
Addressing unexpected cytotoxicity of BI-4020 in control cell lines.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with BI-4020 in control cell lines during their experiments.
Introduction
This compound is a fourth-generation, orally active, and non-covalent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It demonstrates high potency and selectivity for mutant EGFR, including the triple mutant EGFR del19/T70M/C797S, while showing significantly less activity against wild-type EGFR (EGFRwt)[1]. Preclinical studies have generally indicated a favorable safety profile and high kinome selectivity[1].
However, unexpected cytotoxicity in control cell lines can arise from various factors, including off-target effects, experimental artifacts, or specific cellular contexts. This guide provides a structured approach to identifying the root cause of such observations and offers potential solutions.
Frequently Asked Questions (FAQs)
Q1: Is cytotoxicity expected when using this compound in control cell lines?
A1: Based on its mechanism of action, this compound is designed to be highly selective for mutant EGFR over wild-type EGFR[2][3]. Therefore, significant cytotoxicity is generally not expected in control cell lines that do not harbor activating EGFR mutations, especially at concentrations effective against mutant EGFR cell lines. However, at higher concentrations, off-target effects leading to cytotoxicity can occur.
Q2: What are the known IC50 values for this compound in different cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the EGFR mutation status of the cell line. The table below summarizes publicly available data.
Q3: Could the observed cytotoxicity be due to something other than this compound's direct activity?
A3: Yes, unexpected cell death can be a result of several factors unrelated to the compound's specific mechanism of action. These can include issues with the compound itself (e.g., solubility, stability), the cell culture conditions (e.g., contamination, cell health), or the experimental setup (e.g., solvent toxicity, assay artifacts)[4][5][6][7][8].
Q4: What are the first steps I should take to troubleshoot unexpected cytotoxicity?
A4: Initially, it is crucial to confirm the validity of your experimental observations. This includes verifying the concentration and integrity of your this compound stock, ensuring your control cell lines are healthy and free from contamination, and running appropriate controls in your assays, such as a vehicle-only control.
Data Presentation
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | EGFR Status | IC50 (nM) | Reference |
| BaF3 | EGFR del19/T790M/C797S | 0.2 | [1] |
| BaF3 | EGFR del19/T790M | 1 | [1] |
| BaF3 | EGFR del19 | 1 | [1] |
| BaF3 | EGFRwt | 190 | [1] |
| A431 | EGFRwt | 200 | [1][9] |
| PC-9 | EGFR del19/T790M/C797S | 1.3 | [1] |
Troubleshooting Guides
Guide 1: Investigating High Cytotoxicity Across All Cell Lines, Including Controls
This scenario suggests a general cytotoxic effect or an experimental artifact rather than a specific off-target effect of this compound.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Incorrect this compound Concentration | Prepare a fresh serial dilution from a new stock solution and perform a dose-response curve. | Cytotoxicity is observed at expected concentrations based on published data. |
| Solvent Toxicity | Run a vehicle-only control (e.g., DMSO) at the highest concentration used in your experiment. | No significant cytotoxicity is observed in the vehicle-only control. |
| Compound Precipitation | Visually inspect the culture medium for any precipitate after adding this compound. Ensure the final solvent concentration is within the recommended limits for your cell line. | The medium remains clear, and results are consistent across replicates. |
| Cell Culture Contamination | Test your cell cultures for mycoplasma and other microbial contaminants. | Cultures are confirmed to be contamination-free. |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment. | Control cells show expected morphology and growth rates. |
Guide 2: Investigating Unexpected Cytotoxicity in Specific Control Cell Lines
This may point towards a specific biological mechanism, such as an off-target effect of this compound.
| Potential Cause | Troubleshooting Step | Success Indicator |
| On-Target Toxicity in "Control" Line | Verify the EGFR expression and mutation status of your control cell line. Some cell lines may have uncharacterized EGFR mutations or high EGFR expression. | The control cell line is confirmed to be EGFR wild-type with low to moderate expression. |
| Off-Target Effects | Perform a literature search for known off-target effects of fourth-generation EGFR inhibitors. Consider a kinome scan to identify other kinases inhibited by this compound at the concentrations showing cytotoxicity. | Identification of potential off-target kinases that are critical for the survival of your specific control cell line. |
| Metabolic Activation | Investigate whether the sensitive cell line metabolizes this compound into a more toxic compound. This can be complex and may require specialized toxicology assays. | Differential metabolite profiles of this compound in sensitive versus insensitive cell lines. |
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat your control and experimental cells with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Reagent (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed 100 µL of your control and experimental cells in a white-walled 96-well plate.
-
Treat the cells with this compound and appropriate controls.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
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Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of BI-4020 delivery methods for in vivo research.
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful in vivo application of BI-4020, a fourth-generation, orally active, and non-covalent EGFR tyrosine kinase inhibitor. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during preclinical research.
Troubleshooting Guide
Researchers may encounter various issues during the in vivo administration of this compound. The following table summarizes potential problems, their likely causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or inconsistent tumor growth inhibition | Suboptimal Formulation: Inadequate solubility or stability of this compound in the vehicle. | Prepare this compound fresh for each experiment. A suggested formulation for oral gavage is a suspension in Natrosol.[1] For intravenous administration, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O has been suggested, to be used immediately.[2] It is critical to visually inspect the formulation for any precipitation before administration. |
| Low Bioavailability: Although this compound has shown medium oral bioavailability, factors such as poor passive permeability or high efflux by transporters like P-gp could be at play. | Consider co-administration with a P-gp inhibitor if efflux is suspected. For critical studies, intravenous administration can be used as a baseline to assess the impact of oral bioavailability.[2] | |
| Incorrect Dosing: The administered dose may be too low to achieve a therapeutic concentration at the tumor site. | In a human NSCLC xenograft model in mice, this compound demonstrated tumor regression at a daily oral dose of 10 mg/kg.[1] Dose-response studies are recommended to determine the optimal dose for your specific model. | |
| Compound Degradation: Improper storage of stock solutions or formulated drug. | Store this compound powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles. | |
| Observed Toxicity (e.g., weight loss, lethargy) | On-Target EGFR Inhibition in Healthy Tissues: Inhibition of wild-type EGFR can lead to toxicities such as skin rash and diarrhea. | While this compound is highly selective for mutant EGFR over wild-type, some inhibition of wild-type EGFR may still occur at higher doses.[3][4] Monitor animals closely for signs of toxicity. Consider dose reduction or intermittent dosing schedules if toxicity is observed. |
| Off-Target Kinase Inhibition: Although this compound demonstrates high kinome selectivity, off-target effects cannot be entirely ruled out at high concentrations. | Biochemical assays have shown this compound to be highly selective for EGFR mutants, with minimal activity against HER2.[5] If unexpected toxicities arise, consider performing a broader kinase selectivity screen at the concentrations being achieved in vivo. | |
| Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects. | Conduct a vehicle-only control group to assess any background toxicity. If the vehicle is suspected, explore alternative, well-tolerated formulation options. | |
| Precipitation of this compound in Formulation | Poor Solubility: this compound has high solubility in DMSO but may precipitate when diluted into aqueous vehicles. | When preparing aqueous formulations from a DMSO stock, it is crucial to add the DMSO stock to the other vehicle components slowly while vortexing to prevent precipitation. The suggested intravenous formulation is designed to maintain solubility.[2] Warming the solution to 37°C and using sonication can aid in dissolution. |
| Instability Over Time: The formulated compound may not be stable at room temperature or over several hours. | It is best practice to prepare the this compound formulation immediately before administration.[2] If the formulation must be prepared in advance, it should be stored under defined conditions (e.g., on ice, protected from light) and its stability validated. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with a reported solubility of up to 240 mg/mL.[3] For cellular assays, ensure the final DMSO concentration is compatible with your cell line.
Q2: What are the recommended storage conditions for this compound?
A2: The following storage conditions are recommended for this compound:
-
Powder: -20°C for up to 3 years.
-
In Solvent (DMSO): -80°C for up to 1 year.[2]
To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q3: What is a good starting dose for in vivo efficacy studies in mice?
A3: A daily oral gavage dose of 10 mg/kg has been shown to induce tumor regression in a human PC-9 (EGFR del19/T790M/C797S) triple mutant NSCLC xenograft model in mice.[1] However, the optimal dose may vary depending on the specific animal model and tumor type. A dose-finding study is recommended.
Q4: What are the known on-target and potential off-target effects of this compound?
A4: this compound is a highly selective inhibitor of mutant EGFR, particularly those harboring the T790M and C797S resistance mutations, while sparing wild-type (WT) EGFR.[3][4]
-
On-Target Effects: The primary on-target effects are the inhibition of tumor growth in models driven by susceptible EGFR mutations. Potential on-target toxicities, although minimized by its selectivity, could be similar to other EGFR inhibitors and may include skin rash and diarrhea due to some level of WT EGFR inhibition, especially at higher doses.
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Off-Target Effects: Biochemical assays have demonstrated that this compound has low activity against the closely related HER2 kinase.[5] While comprehensive kinome screening data is not publicly available, its design as a highly selective inhibitor suggests a low probability of significant off-target kinase inhibition at therapeutic concentrations.
Q5: What is the mechanism of action of this compound?
A5: this compound is a fourth-generation, non-covalent, macrocyclic tyrosine kinase inhibitor. It binds to the ATP-binding site of EGFR, potently inhibiting the kinase activity of activating mutations (such as del19 and L858R) and resistance mutations (including T790M and C797S).[5][6] Its macrocyclic structure contributes to its high potency and selectivity.[5]
Experimental Protocols
Preparation of this compound for Oral Administration (10 mg/kg)
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of Natrosol (hydroxyethyl cellulose) in sterile water.
-
Final Formulation: For a 10 mg/kg dose in a mouse with a dosing volume of 10 mL/kg, you will need a final concentration of 1 mg/mL.
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For a 1 mL final volume, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of the 0.5% Natrosol vehicle.
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Vortex thoroughly to ensure a uniform suspension.
-
-
Administration: Administer the suspension via oral gavage immediately after preparation.
Preparation of this compound for Intravenous Administration (1 mg/kg)
-
Stock Solution Preparation: Prepare a 15 mg/mL stock solution of this compound in fresh, high-quality DMSO.[2]
-
Vehicle Component Preparation:
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH₂O)
-
-
Final Formulation (for a 1 mL working solution): [2]
-
To 400 µL of PEG300, add 50 µL of the 15 mg/mL this compound stock solution in DMSO. Mix until clear.
-
To this mixture, add 50 µL of Tween 80. Mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
-
Administration: Administer via intravenous injection immediately after preparation. The final concentration of this compound in this formulation is 0.75 mg/mL. Adjust the injection volume based on the animal's weight to achieve the desired dose.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo administration of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | EGFR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BI-4020 Application and Assay Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-4020. Our goal is to help you interpret your experimental data accurately and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it crucial in my experiments with this compound?
A dose-response curve is a fundamental tool in pharmacology that visualizes the relationship between the concentration (dose) of a drug like this compound and its observed effect.[1] The "response" can be any measurable biological outcome, such as enzyme inhibition, cell viability, or gene expression. These curves are essential for determining key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which quantify the potency of the compound.[1] An accurately characterized dose-response relationship is critical for understanding the therapeutic potential and mechanism of action of this compound.
Q2: I've observed a U-shaped or bell-shaped dose-response curve in my cell-based assay with this compound. What does this ambiguous result signify?
An ambiguous, or non-monotonic, dose-response curve (NMDRC) is characterized by a response that does not continuously increase or decrease with a rising dose.[2] Common forms include U-shaped or inverted U-shaped (bell-shaped) curves.[3][4] Such a curve suggests that the biological effect of this compound may be more complex than a simple dose-dependent inhibition. For instance, you might observe strong inhibition at a certain concentration range, but the inhibitory effect diminishes at higher concentrations. This phenomenon can be attributed to several biological or experimental factors.
Q3: What are the potential causes of an ambiguous dose-response curve when working with this compound?
Ambiguous dose-response curves can arise from a variety of factors, ranging from the compound's mechanism of action to experimental artifacts. Potential causes include:
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Hormesis: This is a biphasic dose-response phenomenon where a substance has a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses, or vice-versa.[3][4]
-
Off-Target Effects: At higher concentrations, this compound might interact with other cellular targets besides its primary target, the Epidermal Growth Factor Receptor (EGFR). These off-target interactions could trigger opposing signaling pathways that counteract the primary inhibitory effect.
-
Receptor Downregulation or Desensitization: Prolonged exposure or high concentrations of a ligand can sometimes lead to the downregulation or desensitization of its receptor, reducing the observed response.
-
Activation of Feedback Loops: Inhibition of the EGFR pathway by this compound could trigger a cellular feedback mechanism that attempts to restore signaling, leading to a reduced effect at certain concentrations.
-
Compound Insolubility or Aggregation: At high concentrations, this compound may precipitate out of solution or form aggregates, reducing its effective concentration and leading to a drop in the observed response.
-
Cellular Toxicity: At very high concentrations, the compound might induce cytotoxicity through mechanisms unrelated to its primary pharmacological action, confounding the results of the assay.
Troubleshooting Guide for Ambiguous Dose-Response Curves with this compound
If you encounter an ambiguous dose-response curve, a systematic troubleshooting approach can help you identify the underlying cause.
Step 1: Verify Experimental Setup and Compound Integrity
Before exploring complex biological explanations, it is crucial to rule out experimental artifacts.
| Parameter | Recommendation | Rationale |
| Compound Solubility | Visually inspect your highest concentrations for precipitation. Perform a solubility test in your assay medium. | Ensures the compound is fully dissolved at all tested concentrations. |
| Compound Stability | Prepare fresh stock solutions and dilutions for each experiment. | Degradation of the compound can lead to inconsistent results. |
| Cell Health and Density | Ensure cells are healthy, within a consistent passage number, and plated at an optimal density. | Over-confluent or unhealthy cells can respond variably to treatment. |
| Assay Reagents and Protocol | Confirm the quality and correct preparation of all reagents. Review the experimental protocol for any potential inconsistencies. | Ensures the reliability and reproducibility of the assay itself. |
Step 2: Refine the Experimental Design
Adjusting your experimental parameters can provide a clearer picture of the dose-response relationship.
| Experimental Modification | Detailed Protocol | Expected Outcome |
| Expand and Refine Dose Range | Increase the number of data points, especially around the turning point of the curve. Test a wider range of concentrations, including lower and higher doses. | A higher resolution curve can help to confirm the non-monotonic shape and better define the different phases of the response. |
| Vary Incubation Time | Perform the assay at different time points (e.g., 24h, 48h, 72h). | Time-dependent effects, such as the activation of feedback loops or receptor downregulation, may become more apparent. |
| Use an Alternative Assay | Measure a different downstream endpoint of EGFR signaling (e.g., p-ERK levels via Western blot or ELISA) or use a different assay format (e.g., a direct enzymatic assay with recombinant EGFR). | Helps to determine if the ambiguous curve is specific to a particular cell line or assay technology. |
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a range of this compound concentrations for the desired incubation time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the p-ERK signal to total ERK and the loading control.
Step 3: Investigate the Mechanism of Action
If the ambiguous curve is reproducible and not an artifact, the following experiments can help elucidate the underlying biological mechanism.
| Mechanistic Question | Suggested Experiment | Rationale |
| Off-Target Effects? | Perform a kinome scan or a broad panel of receptor binding assays at the concentrations where the anomalous response is observed. | Identifies potential off-target interactions that could explain the biphasic response. |
| Feedback Loop Activation? | Use inhibitors of known feedback pathways in combination with this compound. | Blocking a feedback mechanism should restore a monotonic dose-response curve. |
| Receptor Downregulation? | Measure total and surface EGFR levels via flow cytometry or Western blot after treatment with this compound. | A decrease in EGFR levels at higher concentrations could explain a reduced inhibitory effect. |
Visualizing Potential Mechanisms and Workflows
To aid in understanding and troubleshooting, the following diagrams illustrate a hypothetical signaling pathway for this compound, a troubleshooting workflow, and a decision tree for interpreting results.
Caption: Hypothetical signaling pathway of this compound and potential mechanisms for a non-monotonic dose-response.
Caption: A systematic workflow for troubleshooting ambiguous dose-response curves.
Caption: A decision tree to guide the interpretation of troubleshooting experiments.
References
Overcoming experimental limitations in BI-4020 research.
Welcome to the technical support center for BI-4020. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges and limitations when working with the fourth-generation EGFR inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, covering topics from basic handling to in vivo studies.
Solubility and Compound Handling
Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
Answer: this compound has poor solubility in aqueous solutions like PBS. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).
-
For In Vitro Experiments: Prepare a stock solution of this compound in 100% DMSO. Commercially available this compound has been shown to be soluble in DMSO at concentrations up to 100 mM. For cell-based assays, this DMSO stock can then be serially diluted in your cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
For In Vivo Experiments: A common formulation for in vivo studies in mice involves first dissolving this compound in DMSO to create a stock solution. This stock is then further diluted with a vehicle such as a mixture of PEG300 and PBS or ddH₂O. Always prepare fresh working solutions and visually inspect for any precipitation before use.
Question: My this compound solution appears to have precipitated after dilution in my aqueous buffer/media. How can I resolve this?
Answer: Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your final aqueous solution. Try working with lower final concentrations if your experimental design allows.
-
Increase the Cosolvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help maintain solubility. However, always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Surfactant: For some applications, the addition of a biocompatible surfactant like Tween® 80 or Cremophor® EL can help to maintain the solubility of hydrophobic compounds in aqueous solutions. The compatibility of such additives with your specific assay should be validated.
-
Sonication: Gentle sonication of the solution after dilution can sometimes help to redissolve small amounts of precipitate. However, be cautious as this may not result in a stable solution over time.
In Vitro Cell-Based Assays
Question: I am not observing the expected inhibition of EGFR phosphorylation in my Western blot analysis after treating cells with this compound. What could be the reason?
Answer: Several factors could contribute to a lack of observed activity in a p-EGFR Western blot experiment:
-
Cell Line and EGFR Mutation Status: this compound is most potent against EGFR with specific mutations (e.g., del19/T790M/C797S, L858R/T790M). Ensure your cell line expresses a sensitive EGFR mutant. The activity of this compound against wild-type EGFR is significantly lower.
-
Inhibitor Concentration and Incubation Time: The inhibitory effect is dose- and time-dependent. Refer to the IC50 values in the data tables below to ensure you are using an appropriate concentration range. You may also need to optimize the incubation time.
-
Ligand Stimulation: To observe robust inhibition of EGFR phosphorylation, it is often necessary to first stimulate the cells with an EGFR ligand like EGF to induce receptor phosphorylation. The inhibitor should be pre-incubated with the cells before ligand stimulation.
-
Compound Stability: Ensure that your this compound stock solution has been stored properly (at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which could lead to degradation.
-
Western Blotting Technique: High background or weak signal in your Western blot can obscure the results. Optimize your antibody concentrations, blocking conditions, and washing steps.
Question: I am seeing high levels of cell death even in my control cell line that does not express the target EGFR mutation. Could this be an off-target effect?
Answer: While this compound is reported to have high kinome selectivity, off-target effects, especially at higher concentrations, can never be completely ruled out for any small molecule inhibitor.
-
Perform a Dose-Response Curve: Determine the IC50 of this compound in your target cell line and a control (EGFR wild-type or a cell line not dependent on EGFR signaling). A small window between the IC50 values could suggest off-target cytotoxicity.
-
Use Lower Concentrations: If possible, perform your experiments at the lowest effective concentration to minimize the risk of off-target effects.
-
Consult Kinome Profiling Data: If available, review kinome-wide selectivity data for this compound to identify potential off-target kinases that might be responsible for the observed cytotoxicity.
In Vivo Animal Studies
Question: I am planning an in vivo study with this compound in a mouse xenograft model. What is a recommended starting dose and administration route?
Answer: this compound is orally active. In a human PC-9 (EGFR del19/T790M/C797S) triple mutant NSCLC xenograft model in mice, a daily oral administration of 10 mg/kg this compound has been shown to induce tumor regression.[1] This can be a good starting point for your own studies. However, the optimal dose may vary depending on the specific mouse strain, tumor model, and formulation used. It is always recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and to assess the pharmacokinetic and pharmacodynamic properties of this compound in your specific model.
Question: What are some common challenges in in vivo studies with EGFR inhibitors and how can I mitigate them?
Answer:
-
Toxicity: While this compound is designed to spare wild-type EGFR, it is still important to monitor the animals for signs of toxicity, such as weight loss, skin rashes, or diarrhea, which are common side effects of EGFR inhibitors. Regular monitoring of animal health is crucial.
-
Drug Metabolism and Pharmacokinetics (DMPK): The DMPK properties of this compound can be influenced by the animal model and the formulation. It is advisable to conduct pharmacokinetic studies to determine key parameters like half-life, Cmax, and AUC to ensure adequate tumor exposure to the drug.
-
Tumor Model Selection: The choice of the tumor model is critical for the success of your study. Ensure that your xenograft or genetically engineered mouse model harbors the relevant EGFR mutations that are sensitive to this compound.
Data Presentation
In Vitro Potency of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cell lines.
| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) | Reference |
| Ba/F3 | del19/T790M/C797S | Proliferation | 0.2 | [2][3] |
| Ba/F3 | del19/T790M | Proliferation | 1 | [2][3] |
| Ba/F3 | del19 | Proliferation | 1 | [2][3] |
| Ba/F3 | Wild-Type (wt) | Proliferation | 190 | [2][3] |
| PC-9 | del19/T790M/C797S | p-EGFR Inhibition | 0.6 | [2] |
| PC-9 | del19/T790M/C797S | Proliferation | 1.3 | [1] |
| A431 | Wild-Type (wt) | Proliferation | 200 | [1] |
Biochemical Potency of this compound against EGFR Variants
This table shows the biochemical IC50 values of this compound against purified EGFR kinase domains.
| EGFR Variant | IC50 (nM) | Reference |
| L858R/T790M | ~0.01 | [4] |
| L858R/T790M/C797S | ~0.01 | [4] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-EGFR (p-EGFR) Inhibition
This protocol describes the steps to assess the inhibition of EGF-induced EGFR phosphorylation in cells treated with this compound.
Materials:
-
Cancer cell line expressing a sensitive EGFR mutant
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Recombinant human EGF
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.
-
Serum Starvation: To reduce basal EGFR phosphorylation, replace the complete medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-treat the cells with the different concentrations of this compound or vehicle (DMSO) for 2-4 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C to induce EGFR phosphorylation.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-EGFR, anti-total EGFR, or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT assay.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability) and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition by this compound
References
Validation & Comparative
The Dawn of a New Era in EGFR-Mutated Lung Cancer: A Comparative Analysis of BI-4020 and Osimertinib in C797S-Positive NSCLC
For Immediate Release
Shanghai, China – November 20, 2025 – The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) gene represents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC), rendering the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib ineffective. This has spurred the development of fourth-generation inhibitors, among which BI-4020 has shown considerable promise in preclinical studies. This guide provides a detailed comparison of the efficacy of this compound and osimertinib against EGFR C797S mutations, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Osimertinib, a cornerstone in the management of EGFR-mutated NSCLC, is an irreversible inhibitor that covalently binds to the C797 residue in the ATP-binding pocket of the EGFR kinase domain.[1][2][3] The C797S mutation, a substitution of cysteine with serine at this position, prevents this covalent bond, leading to drug resistance.[1][2][3] In contrast, this compound, a non-covalent, macrocyclic TKI, has been specifically designed to inhibit EGFR variants harboring the C797S mutation.[4] Preclinical evidence demonstrates the superior efficacy of this compound in models of C797S-mediated resistance, a setting where osimertinib shows minimal activity.[5]
Quantitative Efficacy Comparison
The following table summarizes the in vitro and in vivo efficacy of this compound and osimertinib against various EGFR mutations, with a focus on the C797S variant.
| Parameter | This compound | Osimertinib | Cell Line/Model | EGFR Mutation Status | Reference |
| Biochemical IC50 (nM) | 0.01 | Poor inhibition | Recombinant EGFR | L858R/T790M/C797S | [6][7] |
| Cellular IC50 (nM) | 0.2 | >4000 | BaF3 | del19/T790M/C797S | [5] |
| Cellular IC50 (nM) | 1.3 | Not effective | PC-9 | del19/T790M/C797S | [5] |
| Cellular IC50 (nM) | 190 | Not specified | BaF3 | Wild-Type (wt) | [5] |
| Tumor Growth Inhibition (TGI) in vivo | 121% (regression) | 6% | PC-9 Xenograft | del19/T790M/C797S | [5] |
Experimental Protocols
In Vitro Kinase Assays
Biochemical inhibitory activities of this compound and osimertinib were determined using recombinant EGFR kinase domains. The HTRF KinEASE assay system was employed to measure the enzymatic activity. Assays were conducted with purified EGFR kinase domain variants, including the L858R/T790M/C797S triple mutant, to assess the direct inhibitory potential of the compounds.[6]
Cell-Based Proliferation Assays
The anti-proliferative activity of the compounds was evaluated in various cell lines, including BaF3 and PC-9, engineered to express different EGFR mutations. Cells were cultured in appropriate media and treated with a range of drug concentrations for 72 hours. Cell viability was subsequently measured using assays such as CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50) values.[5][8]
In Vivo Xenograft Studies
The in vivo efficacy was assessed using a human PC-9 NSCLC xenograft model in mice, harboring the EGFR del19/T790M/C797S triple mutation. Mice bearing established tumors were treated orally with this compound at a dose of 10 mg/kg daily or osimertinib at 25 mg/kg daily. Tumor volumes were measured regularly over a period of 19 days to evaluate tumor growth inhibition.[4][5][9]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: EGFR signaling and inhibitor action.
Caption: Preclinical efficacy evaluation workflow.
Conclusion
The development of this compound and other fourth-generation EGFR TKIs marks a pivotal advancement in overcoming resistance to third-generation inhibitors like osimertinib. The preclinical data strongly suggest that this compound has the potential to be an effective therapeutic option for NSCLC patients who have developed the C797S mutation. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits. This guide underscores the importance of continued research and development in targeted therapies to address the dynamic landscape of cancer resistance.
References
- 1. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Potential Utility of a 4th-Generation EGFR-TKI and Exploration of Resistance Mechanisms—An In Vitro Study [mdpi.com]
- 9. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - Su - Translational Cancer Research [tcr.amegroups.org]
A Comparative Guide to Fourth-Generation EGFR Inhibitors: BI-4020 and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment is continually evolving, with targeted therapies against the epidermal growth factor receptor (EGFR) playing a pivotal role. However, the emergence of resistance mutations to third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably the C797S mutation, has necessitated the development of a fourth generation of inhibitors. This guide provides a comparative analysis of a promising fourth-generation candidate, BI-4020, alongside its notable contemporaries: BLU-945, TQB3804, and BDTX-1535. The information presented herein is collated from preclinical data to offer an objective overview of their performance and mechanisms.
Mechanism of Action and Targeting Profile
Fourth-generation EGFR inhibitors are designed to overcome the resistance conferred by the C797S mutation, which prevents the covalent binding of third-generation inhibitors like osimertinib. These new agents primarily employ a non-covalent, reversible binding mechanism, allowing them to inhibit EGFR activity even in the presence of the C797S mutation.
This compound is an orally active, non-covalent, macrocyclic EGFR TKI.[1][2] Its unique structure allows it to potently inhibit not only the triple mutant EGFR (harboring Del19/T790M/C797S or L858R/T790M/C797S) but also the double mutant (Del19/T790M) and primary activating mutations (Del19, L858R), while demonstrating a degree of selectivity against wild-type EGFR (EGFRwt).[2][3][4]
BLU-945 is another potent and selective next-generation EGFR TKI designed to target EGFR activating and on-target resistance mutations, including T790M and C797S.[5] It is a reversible inhibitor that has shown significant preclinical activity as a monotherapy and in combination with osimertinib.[5][6]
TQB3804 is a novel, orally bioavailable fourth-generation EGFR inhibitor that has demonstrated potent enzymatic inhibition of various EGFR mutations, including the C797S-harboring triple mutants.[3][7]
BDTX-1535 is an irreversible, central nervous system (CNS) penetrant fourth-generation EGFR "MasterKey" inhibitor. It is designed to target a broad range of EGFR mutations, including classical and non-classical driver mutations, as well as the C797S resistance mutation.[1][8][9]
Comparative Performance Data
The following tables summarize the available preclinical data for this compound and its competitors. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: In Vitro Enzymatic Inhibition (IC50, nM)
| EGFR Mutant | This compound | BLU-945 | TQB3804 | BDTX-1535 |
| L858R/T790M/C797S | 2.1 | 0.5 | 0.13 | N/A |
| Del19/T790M/C797S | 0.25 | N/A | 0.46 | N/A |
| L858R/T790M | N/A | 0.4 | 0.19 | N/A |
| Del19/T790M | 1 | N/A | 0.26 | N/A |
| EGFRwt | 190 | 683 | 1.07 | N/A |
N/A: Data not available in the reviewed sources.
Table 2: In Vitro Cellular Anti-proliferative Activity (IC50, nM)
| Cell Line (EGFR Mutation) | This compound | BLU-945 | TQB3804 | BDTX-1535 |
| Ba/F3 (Del19/T790M/C797S) | 0.2 | 15 | 26.8 | N/A |
| Ba/F3 (L858R/T790M/C797S) | N/A | 6 | N/A | N/A |
| NCI-H1975 (L858R/T790M) | N/A | N/A | 163 | N/A |
| A431 (EGFRwt) | 200 | 544 | 147 | N/A |
N/A: Data not available in the reviewed sources.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of these EGFR inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified EGFR enzyme variants.
Methodology:
-
Recombinant human EGFR protein (wild-type or mutant) is incubated with the test inhibitor at various concentrations in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP and a substrate peptide.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods such as time-resolved fluorescence resonance energy transfer (TR-FRET) or a radiometric assay.[4]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation (Viability) Assay
Objective: To assess the effect of an inhibitor on the growth and viability of cancer cell lines harboring specific EGFR mutations.
Methodology:
-
Cancer cells (e.g., Ba/F3 engineered to express mutant EGFR, NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test inhibitor or vehicle control (e.g., DMSO).
-
After an incubation period of 72 hours, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability reagent (e.g., CellTiter-Glo®) is added to each well.[5][10]
-
For MTT assays, the resulting formazan crystals are solubilized, and the absorbance is measured. For luminescent assays, the luminescence signal, which correlates with ATP levels and cell viability, is measured.[10]
-
IC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human NSCLC cells or patient-derived xenograft (PDX) tissue harboring relevant EGFR mutations.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test inhibitor is administered orally at a specified dose and schedule (e.g., once or twice daily).[11] The control group receives a vehicle solution.
-
Tumor volume is measured regularly using calipers. Body weight and general health of the mice are also monitored.
-
At the end of the study, tumors may be excised for further analysis, such as Western blotting to assess target engagement (inhibition of EGFR phosphorylation).
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate key concepts in the evaluation of fourth-generation EGFR inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for EGFR inhibitor development.
Conclusion
This compound and other fourth-generation EGFR inhibitors represent a significant advancement in the fight against TKI resistance in NSCLC. Their ability to potently inhibit EGFR harboring the C797S mutation in preclinical models offers new hope for patients who have exhausted currently available targeted therapies. While the data presented in this guide provides a valuable snapshot of their comparative performance, further head-to-head studies under standardized conditions and, ultimately, clinical trial results will be necessary to fully elucidate their therapeutic potential and respective advantages. The ongoing research and development of these compounds are critical for improving outcomes for patients with EGFR-mutant NSCLC.
References
- 1. Black Diamond Therapeutics Announces Initial Phase 2 Data Demonstrating Robust Anti-tumor Activity of BDTX-1535 in Patients with Recurrent EGFRm NSCLC who Present with a Broad Spectrum of Classical, Non-classical, and C797S Resistance Mutations - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blueprintmedicines.com [blueprintmedicines.com]
- 7. researchgate.net [researchgate.net]
- 8. tempus.com [tempus.com]
- 9. A phase 1 study to assess BDTX-1535, an oral EGFR inhibitor, in patients with glioblastoma or non–small-cell lung cancer. - ASCO [asco.org]
- 10. benchchem.com [benchchem.com]
- 11. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BI-4020 Versus Other Non-Covalent TKIs in Targeting EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving, driven by the emergence of resistance to existing treatments. A key challenge is the development of tyrosine kinase inhibitors (TKIs) that can effectively target epidermal growth factor receptor (EGFR) mutations, including the notoriously difficult-to-treat triple mutant (del19/T790M/C797S). This guide provides a head-to-head comparison of BI-4020, a fourth-generation non-covalent EGFR TKI, with other notable non-covalent TKIs, supported by experimental data to inform research and development efforts.
Executive Summary
This compound is a potent and orally active fourth-generation EGFR TKI that demonstrates significant activity against the triple mutant EGFR del19/T790M/C797S variant. Unlike covalent inhibitors that are rendered ineffective by the C797S mutation, this compound's non-covalent mechanism of action allows it to maintain inhibitory activity. This guide will compare the performance of this compound against other non-covalent TKIs, including the third-generation inhibitor Osimertinib, the newer fourth-generation inhibitor BI-4732, the ALK and EGFR inhibitor Brigatinib, and the allosteric inhibitor JBJ-04-125-02.
Data Presentation: Quantitative Comparison of TKI Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other non-covalent TKIs against various EGFR genotypes. Lower IC50 values indicate higher potency.
Table 1: Biochemical IC50 Values of Non-Covalent TKIs Against EGFR Kinase Variants
| Compound | EGFR WT (nM) | EGFR del19 (nM) | EGFR L858R (nM) | EGFR del19/T790M (nM) | EGFR L858R/T790M (nM) | EGFR del19/T790M/C797S (nM) | EGFR L858R/T790M/C797S (nM) |
| This compound | 190[1][2] | 1[1][2] | - | 1[1][2] | - | 0.2[1][2] | 2.5[3] |
| Osimertinib | 519.1[4] | 14 | 14 | 13 | 5 | >1000 | >1000 |
| Lazertinib | 722.7[4] | 1.7-20.6[4] | 1.7-20.6[4] | 1.7-20.6[4] | - | - | - |
| Brigatinib | >3000[5] | 75[5] | - | 15[5] | - | <50 | - |
| BI-4732 | >1000[6] | 1.1[7] | 1[2][8] | - | - | 4[6] | 1[2][8] |
Table 2: Cellular IC50 Values of Non-Covalent TKIs in EGFR-Mutant Cell Lines
| Compound | Cell Line | EGFR Genotype | IC50 (nM) |
| This compound | Ba/F3 | EGFR del19/T790M/C797S | 0.2[1] |
| Ba/F3 | EGFR wt | 190[1] | |
| A431 | EGFR wt | 200[1] | |
| PC-9 | EGFR del19/T790M/C797S | <10 | |
| Osimertinib | PC-9 | EGFR del19 | 14 |
| PC-9_DC | EGFR del19/C797S | >1000[2] | |
| H1975 | EGFR L858R/T790M | 5[9] | |
| Lazertinib | Ba/F3 | EGFR L858R/T790M | - |
| Brigatinib | Ba/F3 | EGFR del19/T790M | 281[5] |
| HCC827 | EGFR del19/T790M | 245 | |
| JBJ-04-125-02 | Ba/F3 | EGFR L858R/T790M | 0.26[3][10] |
| H1975 | EGFR L858R/T790M | Low nanomolar | |
| BI-4732 | Ba/F3 | EGFR del19/T790M/C797S | 4[6] |
| Ba/F3 | EGFR L858R/T790M/C797S | 15[6] | |
| Ba/F3 | EGFR wt | >1000[6] | |
| PC-9 | EGFR del19 | 14[2] | |
| PC-9_DC | EGFR del19/C797S | 25[2] |
Cell lines and specific mutations can vary between studies, affecting direct comparability.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are representative protocols for the biochemical and cellular assays commonly used to evaluate TKI potency.
Biochemical Kinase Inhibition Assay (e.g., HTRF KinEASE)
This assay measures the enzymatic activity of purified EGFR kinase domains and the inhibitory effect of test compounds.
-
Reagents: Recombinant human EGFR kinase domains (wild-type and mutants), biotinylated peptide substrate, ATP, HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin).
-
Procedure:
-
A 2 µL solution of the test compound at various concentrations is pre-incubated with 2 µL of EGFR enzyme solution in a 384-well plate for 30 minutes at room temperature.
-
The kinase reaction is initiated by adding 2 µL of a solution containing the biotinylated substrate and ATP.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped by adding 4 µL of HTRF detection buffer containing EDTA and the detection reagents.
-
After a 60-minute incubation at room temperature, the HTRF signal is read on a compatible plate reader.
-
-
Data Analysis: The HTRF ratio is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of TKIs on the viability of cancer cell lines harboring specific EGFR mutations.
-
Cell Culture: EGFR-mutant cell lines (e.g., Ba/F3 engineered to express different EGFR variants, PC-9, H1975) are cultured in appropriate media supplemented with growth factors.
-
Procedure:
-
Cells are seeded in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The following day, cells are treated with a serial dilution of the test TKI or vehicle control (DMSO).
-
Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, the plates are equilibrated to room temperature for 30 minutes.
-
A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium is added to each well.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis: The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are determined by plotting percent viability against the logarithm of the inhibitor concentration.
Mandatory Visualization
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for TKI Potency Assessment
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bktimes.net [bktimes.net]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
BI-4020: A Fourth-Generation Inhibitor Targeting Resistant EGFR Mutations
A comparative guide for researchers on the validation of BI-4020's inhibitory effect on EGFR phosphorylation, offering a detailed analysis against other EGFR inhibitors and comprehensive experimental protocols.
The emergence of resistance to targeted therapies remains a critical challenge in the treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. While first, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical benefit, the development of acquired resistance mutations, such as T790M and C797S, necessitates the development of novel therapeutic strategies. This compound is a fourth-generation, orally active, and non-covalent EGFR TKI designed to overcome these resistance mechanisms. This guide provides a comparative analysis of this compound's efficacy in inhibiting EGFR phosphorylation against other established EGFR inhibitors, supported by detailed experimental methodologies.
Comparative Efficacy of EGFR Inhibitors
This compound has demonstrated potent inhibitory activity against various EGFR mutations, including the clinically challenging triple mutant (del19/T790M/C797S or L858R/T790M/C797S).[1][2][3] Its non-covalent binding mode allows it to effectively target the C797S mutation, which confers resistance to third-generation covalent inhibitors like osimertinib.[1] The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other generations of EGFR inhibitors against a panel of EGFR mutations.
| EGFR Mutation | This compound | Gefitinib (1st Gen) | Erlotinib (1st Gen) | Afatinib (2nd Gen) | Osimertinib (3rd Gen) |
| Wild-Type (WT) | 190 nM[1] | ~5-200 nM | ~2-100 nM | ~1-10 nM | ~150-500 nM |
| del19 | 1 nM[1] | ~0.5-10 nM | ~1-15 nM | ~0.1-1 nM | ~10-20 nM |
| L858R | <50 nM[2] | ~5-50 nM | ~5-50 nM | ~0.2-5 nM | ~10-25 nM |
| del19/T790M | 1 nM[1] | >10,000 nM | >10,000 nM | ~10-100 nM | ~1-10 nM |
| L858R/T790M | 0.01 nM[3] | >10,000 nM | >10,000 nM | ~10-100 nM | ~1-15 nM |
| del19/T790M/C797S | 0.2 nM[1] | >10,000 nM | >10,000 nM | >1,000 nM | >1,000 nM |
| L858R/T790M/C797S | <10 nM[2] | >10,000 nM | >10,000 nM | >1,000 nM | >1,000 nM |
Table 1: Comparative IC50 Values of EGFR Inhibitors Against Various EGFR Mutations. Data is compiled from multiple sources and represents approximate ranges. Specific values can vary based on the assay conditions and cell lines used.
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the canonical EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at specific tyrosine residues. This phosphorylation creates docking sites for downstream signaling proteins, activating pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which drive cell proliferation and survival. EGFR inhibitors like this compound act by blocking the ATP-binding site of the kinase domain, thereby preventing this crucial autophosphorylation step.
References
A Comparative Analysis of BI-4020 and Brigatinib in Overcoming Resistance in EGFR-Mutated Non-Small Cell Lung Cancer
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant clinical challenge. This guide provides a detailed comparative study of two inhibitors, BI-4020 and brigatinib, focusing on their efficacy against resistant EGFR mutants. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data, experimental methodologies, and the underlying signaling pathways.
Introduction to this compound and Brigatinib
This compound is a fourth-generation, non-covalent, macrocyclic EGFR-TKI.[1] It has been specifically designed to be highly potent against EGFR triple mutants, including those with the C797S mutation, while sparing wild-type EGFR.[1][2]
Brigatinib , originally developed as an anaplastic lymphoma kinase (ALK) inhibitor, is a multi-kinase inhibitor that also demonstrates activity against EGFR mutations.[3][4] It has shown efficacy in overcoming osimertinib resistance, particularly in patients with the EGFR C797S mutation.[5][6]
Comparative Efficacy Against Resistant EGFR Mutants
The following tables summarize the in vitro and in vivo efficacy of this compound and brigatinib against various resistant EGFR mutants.
In Vitro Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cell Line | EGFR Mutation | This compound IC50 (nM) | Brigatinib IC50 (nM) | Reference |
| Ba/F3 | del19/T790M/C797S | 0.2 | >100 | [2][7] |
| PC9 | del19/T790M/C797S | 1.3 | >100 | [2] |
| Ba/F3 | del19/T790M/C797S/L718M | <10 | >1000 | [7] |
| PC9 | del19/T790M/C797S/L718M | <10 | >1000 | [7] |
| Ba/F3 | L858R/T790M/C797S | ~0.7 | Not Reported | [8][9] |
| A431 | Wild-Type EGFR | 200 | Not Reported | [2] |
Note: IC50 values are approximate and compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary between studies.
In Vivo Efficacy in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents.
| Xenograft Model | EGFR Mutation | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| PC9 Xenograft | del19/T790M/C797S | This compound (10 mg/kg, daily) | 121% (tumor regression) | [2] |
| PC9 Xenograft | del19/T790M/C797S | Osimertinib (25 mg/kg, daily) | 6% | [2] |
| PC9 Xenograft | del19/T790M/C797S/L718M | This compound + Panitumumab | Significant tumor shrinkage | [10] |
| Ba/F3 Xenograft | Triple-mutant | Brigatinib | Dose-dependent inhibition of tumor growth | [6] |
Mechanism of Action and Signaling Pathways
Both this compound and brigatinib are ATP-competitive inhibitors that bind to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[2][3][9] The diagram below illustrates the EGFR signaling pathway and the points of inhibition by these TKIs.
Mutations in the EGFR kinase domain, such as T790M and C797S, can alter the ATP binding pocket, leading to resistance to earlier generation TKIs. This compound's macrocyclic structure and brigatinib's unique binding mode allow them to effectively inhibit these mutated forms of EGFR.[2][6][9]
Experimental Protocols
The following sections outline the general methodologies used in the preclinical evaluation of this compound and brigatinib.
Cell Viability Assays
The anti-proliferative effects of the inhibitors are typically assessed using cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Culture: Ba/F3 or PC9 cells engineered to express specific EGFR mutations are cultured in appropriate media.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or brigatinib.
-
Incubation: The plates are incubated for 72 hours to allow for drug effects on cell proliferation.
-
Viability Assessment: A reagent like CellTiter-Glo® is added, which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Luminescence is measured, and the data is used to calculate the IC50 values for each compound.
Western Blotting
Western blotting is used to analyze the phosphorylation status of EGFR and its downstream signaling proteins, providing insight into the mechanism of action of the inhibitors.
-
Cell Lysis: Cells are treated with the inhibitors for a specified time and then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK, followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized using a detection reagent. A significant attenuation of phospho-EGFR at a given drug concentration indicates effective target inhibition.[7]
In Vivo Xenograft Studies
Animal models are essential for evaluating the anti-tumor activity and tolerability of drug candidates in a living organism.
-
Tumor Implantation: Human NSCLC cells (e.g., PC9) with specific EGFR mutations are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment groups and receive daily oral doses of the vehicle control, this compound, or brigatinib.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated to determine the effectiveness of the treatment. A TGI greater than 100% indicates tumor regression.[2]
Conclusion
The preclinical data strongly suggests that this compound is a highly potent inhibitor of osimertinib- and brigatinib-resistant EGFR mutants, particularly those harboring the C797S mutation.[2][7] While brigatinib also shows activity against some of these resistant mutations, its potency appears to be lower than that of this compound in the tested models.[7] The macrocyclic structure of this compound likely contributes to its high affinity and specificity for the mutated EGFR kinase domain.[9][11]
It is important to note that while brigatinib's primary indication is for ALK-positive NSCLC, its activity against EGFR mutants warrants further investigation, potentially in combination therapies.[5][12] The combination of TKIs with anti-EGFR antibodies, such as panitumumab, has also shown promise in enhancing efficacy and overcoming resistance.[10][13][14]
Further clinical studies are necessary to fully elucidate the therapeutic potential of this compound and to define the optimal clinical positioning of brigatinib in the treatment of EGFR-mutated NSCLC. The ongoing development of fourth-generation EGFR-TKIs like this compound offers hope for patients who have developed resistance to currently available therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Combination of Osimertinib and Brigatinib in the Treatment of EGFR Triple-Mutated Lung Adenocarcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Brigatinib as New Wild-Type Sparing Inhibitors of EGFRT790M/C797S Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Brigatinib combined with anti-EGFR antibody overcomes osimertinib resistance in EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
Unveiling Cross-Resistance Profiles: A Comparative Analysis of BI-4020 and Other Kinase Inhibitors
For Immediate Release
A deep dive into the cross-resistance landscape of the novel macrocyclic inhibitor BI-4020 reveals its potential to overcome key resistance mutations in non-small cell lung cancer (NSCLC) that render other kinase inhibitors ineffective. This guide provides a comprehensive comparison of this compound with other targeted therapies, supported by key preclinical data and detailed experimental methodologies.
This report details a cross-resistance analysis of this compound, a fourth-generation epidermal growth factor receptor (EGFR) inhibitor, against a panel of established kinase inhibitors, including first-, third-generation, and allosteric inhibitors. The findings highlight the unique activity profile of this compound, particularly against EGFR variants harboring the T790M and C797S mutations, which are notorious for conferring resistance to widely used EGFR tyrosine kinase inhibitors (TKIs).
Comparative Inhibitory Potency of this compound
This compound, a macrocyclic, reversible, and ATP-competitive inhibitor, demonstrates exceptional potency against clinically relevant EGFR resistance mutations.[1][2] A head-to-head comparison of the biochemical potencies (IC50 values) of this compound with gefitinib (a first-generation TKI), osimertinib and nazartinib (third-generation TKIs), and JBJ-04-125-02 (an allosteric inhibitor) underscores its distinct advantages.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of these inhibitors against various EGFR genotypes.
| Kinase Inhibitor | EGFR WT | EGFR L858R | EGFR L858R/T790M | EGFR L858R/C797S | EGFR L858R/T790M/C797S | HER2 |
| This compound | 1.8 nM | 1.1 nM | 0.01 nM | 0.22 nM | <0.01 nM | 110 nM |
| Gefitinib | 2.4 nM | 0.25 nM | 130 nM | 0.23 nM | 150 nM | 410 nM |
| Osimertinib | 25 nM | 0.21 nM | 0.12 nM | 7.9 nM | 14 nM | 210 nM |
| Nazartinib | 2.5 nM | 0.09 nM | 0.12 nM | 19 nM | 18 nM | 230 nM |
| JBJ-04-125-02 | >1000 nM | 4.8 nM | 0.26 nM | 2.7 nM | 0.26 nM | >1000 nM |
Data extracted from Beyett, T. S., et al. (2022). Structural analysis of the macrocyclic inhibitor this compound binding to EGFR kinase. bioRxiv.
As the data illustrates, this compound exhibits remarkable potency against the double mutant EGFR L858R/T790M and the triple mutant EGFR L858R/T790M/C797S, with IC50 values in the low picomolar range. This is a significant advantage over third-generation inhibitors like osimertinib and nazartinib, which lose efficacy in the presence of the C797S mutation. While the allosteric inhibitor JBJ-04-125-02 also shows activity against the C797S mutant, this compound demonstrates comparable or superior potency. Notably, this compound maintains a favorable selectivity profile, with significantly less activity against wild-type (WT) EGFR and the related HER2 kinase, suggesting a potentially wider therapeutic window.
Mechanisms of Action: A Diverse Armamentarium Against EGFR Mutations
The distinct cross-resistance profiles of these inhibitors stem from their unique mechanisms of action and binding modes.
-
This compound: A macrocyclic compound that acts as a reversible, ATP-competitive inhibitor. Its structure allows it to bind effectively to the ATP-binding pocket of EGFR, even in the presence of resistance mutations like T790M and C797S.[1][2]
-
Gefitinib: A first-generation, reversible, ATP-competitive inhibitor of EGFR. It is highly effective against activating mutations like L858R but is rendered ineffective by the T790M "gatekeeper" mutation.
-
Osimertinib and Nazartinib: Third-generation, irreversible inhibitors that form a covalent bond with the Cys797 residue in the ATP-binding pocket of EGFR. This allows them to overcome T790M-mediated resistance. However, the C797S mutation, which replaces the cysteine with a serine, prevents this covalent bond formation, leading to resistance.
-
JBJ-04-125-02: An allosteric inhibitor that binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This different binding site allows it to inhibit EGFR activity regardless of mutations in the ATP-binding site, including C797S.
The signaling pathway diagram below illustrates the points of intervention for these different classes of inhibitors.
Figure 1. EGFR signaling pathway and inhibitor intervention points.
Experimental Protocols
The determination of the inhibitory activity of the compared compounds was performed using a Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE assay. The general workflow for such an assay is depicted below.
Figure 2. General workflow for an HTRF KinEASE assay.
Detailed HTRF KinEASE Assay Protocol
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase: Dilute the recombinant purified EGFR kinase domain (wild-type or mutant) to the desired concentration in kinase buffer.
-
Inhibitors: Prepare a serial dilution of this compound and the comparator kinase inhibitors in DMSO, followed by a further dilution in kinase buffer.
-
Substrate: Use a biotinylated tyrosine kinase peptide substrate.
-
ATP: Prepare a solution of ATP in kinase buffer. The concentration should be at or near the Km for the specific kinase being assayed.
-
Detection Reagents: Prepare a detection mixture containing a Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in a detection buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.5 M KF, 20 mM EDTA).
-
-
Kinase Reaction:
-
In a 384-well low-volume microplate, add the kinase and the serially diluted inhibitors.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Add the biotinylated peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific duration (e.g., 30-60 minutes) at room temperature to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the kinase reaction by adding the detection mixture containing EDTA.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents to the phosphorylated biotinylated substrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The cross-resistance analysis clearly positions this compound as a highly potent, next-generation EGFR inhibitor with a distinct advantage in overcoming the C797S resistance mutation, a major clinical challenge in the treatment of NSCLC. Its favorable selectivity profile further suggests its potential for a superior safety margin. The data presented in this guide provides a strong rationale for the continued investigation of this compound as a valuable therapeutic option for patients with advanced, EGFR-mutant NSCLC who have developed resistance to previous lines of targeted therapy.
References
In Vivo Efficacy of BI-4020: A Comparative Guide Against Third-Generation EGFR TKIs
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of resistance to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has necessitated the development of next-generation molecules. BI-4020, a fourth-generation EGFR TKI, has demonstrated significant preclinical promise in overcoming the resistance mechanisms that limit the efficacy of its predecessors. This guide provides an objective in vivo efficacy comparison of this compound with key third-generation TKIs, supported by experimental data and detailed methodologies.
Quantitative Efficacy Comparison
The in vivo antitumor activity of this compound has been notably superior to the third-generation TKI osimertinib, particularly in models harboring the challenging EGFR triple mutation (del19/T790M/C797S), which confers resistance to third-generation agents.
| Compound | Dose | Mouse Model | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 10 mg/kg | PC-9 EGFRdel19/T790M/C797S Xenograft | 121% | |
| Osimertinib | 25 mg/kg | PC-9 EGFRdel19/T790M/C797S Xenograft | 6% |
Experimental Protocols
The following provides a detailed methodology for a typical in vivo xenograft study used to evaluate the efficacy of EGFR TKIs, based on common practices in the field.
Cell Line Maintenance:
-
The human NSCLC cell line PC-9, harboring the desired EGFR mutations (e.g., del19/T790M/C797S), is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model:
-
Female BALB/c nude mice, typically 6-8 weeks old, are used for the study.
-
Animals are housed in a specific pathogen-free environment with ad libitum access to food and water.
Tumor Implantation and Growth Monitoring:
-
PC-9 cells are harvested, washed, and resuspended in a mixture of culture medium and Matrigel.
-
A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.
-
Tumor growth is monitored by caliper measurements two to three times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
Drug Administration and Efficacy Evaluation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound and comparator TKIs are formulated in an appropriate vehicle and administered orally at the specified doses and schedules.
-
The control group receives the vehicle alone.
-
Tumor volumes and body weights are recorded throughout the study.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for in vivo efficacy studies.
Caption: EGFR signaling cascade and points of TKI intervention.
Caption: Workflow for preclinical in vivo TKI efficacy studies.
Validating the Selectivity of BI-4020 for Mutant versus Wild-Type EGFR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving, with a critical focus on developing inhibitors that selectively target activating mutations in the Epidermal Growth Factor Receptor (EGFR) while sparing its wild-type (WT) form. This selectivity is paramount to widening the therapeutic window and mitigating dose-limiting toxicities. BI-4020 has emerged as a promising fourth-generation EGFR tyrosine kinase inhibitor (TKI) designed to address acquired resistance to previous generations of inhibitors, particularly the C797S mutation. This guide provides a comprehensive comparison of this compound's performance against other EGFR inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy of EGFR Inhibitors
The in vitro potency of this compound and other EGFR inhibitors is a key indicator of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values against various EGFR genotypes, providing a clear comparison of their selectivity profiles. Lower IC50 values indicate higher potency.
| Compound | EGFR del19/T790M/C797S (nM) | EGFR L858R/T790M/C797S (nM) | EGFR del19/T790M (nM) | EGFR L858R/T790M (nM) | EGFR del19 (nM) | EGFR L858R (nM) | Wild-Type EGFR (nM) | Selectivity for del19/T790M/C797S vs. WT |
| This compound | 0.2 [1] | ~2.1 (aminobenzimidazole precursor) [1] | - | 0.01 [2] | - | - | 190 [1] | 950-fold |
| Osimertinib | >1000[3] | >1000[3] | 4.6[4] | 5[5] | 12.92[6] | 11.44[6] | 493.8[6] | Not effective |
| Gefitinib | - | - | >1000[5] | >1000[5] | 7[5] | 12[5] | 37-57[7] | Not applicable |
| Nazartinib | Poor inhibitor[2] | Poor inhibitor[2] | - | - | - | 1031[4] | - | Not effective |
| BLU-945 | 4.0 | 3.2 | - | - | - | - | 544 | 136-fold |
Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions. The value for this compound against EGFR L858R/T790M/C797S is for a precursor molecule and likely higher for this compound itself.
Experimental Protocols
The validation of EGFR inhibitor selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.
Objective: To measure the IC50 value of an inhibitor against wild-type and various mutant EGFR kinases.
Materials:
-
Recombinant human EGFR kinase domains (Wild-Type and mutants)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Ulight-poly-GT)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the diluted inhibitor to the appropriate wells.
-
Add the EGFR kinase enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.[8]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.[8]
-
Record the luminescence signal using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of an inhibitor on the growth and viability of cancer cell lines engineered to express specific EGFR mutations or wild-type EGFR.
Objective: To determine the anti-proliferative IC50 of an inhibitor in a cellular context.
Materials:
-
Cancer cell lines (e.g., Ba/F3, PC-9, NCI-H1975) expressing specific EGFR mutations or wild-type EGFR.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (e.g., this compound) serially diluted in culture medium.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.
-
96-well or 384-well clear-bottom white plates.
-
Luminometer.
Procedure:
-
Seed the cells into 96-well or 384-well plates at a predetermined density (e.g., 1 x 10^3 cells/well) and allow them to adhere overnight.[9]
-
The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[9]
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well, following the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing EGFR Signaling and Experimental Workflow
To better understand the biological context and the experimental approach to validating this compound's selectivity, the following diagrams have been generated using Graphviz.
Caption: EGFR signaling pathway and inhibitor action.
Caption: Workflow for validating this compound selectivity.
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.com.cn [promega.com.cn]
- 9. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BI-4020: A Comparative Guide to a New Wave of EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is in continuous evolution, driven by the emergence of resistance to existing treatments. BI-4020, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant promise in overcoming resistance mediated by the C797S mutation, a key challenge for third-generation inhibitors like osimertinib. This guide provides a comprehensive comparison of this compound with a cohort of newly developed EGFR inhibitors, offering a detailed analysis of their preclinical performance and the experimental methodologies underpinning these findings.
Introduction to this compound
This compound is a potent, orally active, non-covalent, macrocyclic EGFR TKI. It has shown high potency against EGFR triple mutant variants (del19/T790M/C797S and L858R/T790M/C797S), which are notoriously resistant to third-generation TKIs.[1] Its unique macrocyclic structure contributes to its high selectivity and potent activity in a reversible binding mode.[1]
Comparative Analysis of Preclinical Efficacy
The following tables summarize the available preclinical data for this compound and a selection of new-generation EGFR inhibitors, including BI-4732 (an advanced analog of this compound), BLU-945, BBT-176, JND3229, and BDTX-1535. These inhibitors are designed to tackle the challenge of C797S-mediated resistance.
Table 1: In Vitro Potency (IC50) Against Various EGFR Mutant Cell Lines
| Inhibitor | EGFR del19/T790M/C797S (nM) | EGFR L858R/T790M/C797S (nM) | EGFR del19/T790M (nM) | EGFR L858R/T790M (nM) | EGFR wt (nM) |
| This compound | 0.2[2] | Potent activity reported[1] | 1[2] | - | 190[2] |
| BI-4732 | 4[3] | 15[3] | - | - | >1000[3] |
| BLU-945 | Potent activity reported[4] | Potent activity reported[4] | - | - | Wild-type sparing[5] |
| BBT-176 | Significant antitumor activity[6][7] | Significant antitumor activity[6][7] | - | - | - |
| JND3229 | 320[8] | 510[8] | - | 30.5[9] | 6.8[9] |
| BDTX-1535 | Potent inhibition reported | - | - | - | Wild-type sparing[10] |
Note: Data is compiled from various sources and may not represent head-to-head comparisons in the same assays.
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Dosing Regimen | Outcome |
| This compound | PC-9 (EGFR del19/T790M/C797S) | - | Tumor regression[11] |
| BI-4732 | YU-1097 (EGFR_C797S) | Twice a day | Excellent antitumor activity[3] |
| BLU-945 | PDX (EGFR_ex19del/T790M/C797S) | - | Significant tumor regression[4] |
| BBT-176 | CDX (EGFR 19Del/T790M/C797S) | - | Significant antitumor activities[6][7] |
| JND3229 | BaF3 (EGFR 19D/T790M/C797S) | - | In vivo monodrug anticancer efficacy[8] |
| BDTX-1535 | Allograft (EGFR Exon19+C797S) | - | Dose-dependent tumor growth inhibition, complete regression |
Experimental Protocols
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A common method for its determination is the MTT assay.[12]
Protocol Outline:
-
Cell Culture: Adherent cancer cell lines expressing specific EGFR mutations are cultured in 96-well plates until they reach a desired confluency.
-
Drug Treatment: Cells are treated with a serial dilution of the EGFR inhibitor for a specified period (e.g., 72 hours).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial reductases convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.[13][14]
In Vivo Xenograft Efficacy Studies
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are instrumental in evaluating the in vivo efficacy of anticancer agents.[15][16]
Protocol Outline:
-
Tumor Implantation: Human cancer cells or patient tumor fragments are subcutaneously or orthotopically implanted into immunodeficient mice.[15][17]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups and administered the EGFR inhibitor via a clinically relevant route (e.g., oral gavage).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.[18]
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[19][20][21] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[2] Mutations in the EGFR gene can lead to constitutive activation of these pathways, driving tumorigenesis.
Caption: EGFR Signaling Cascade.
Experimental Workflow for Inhibitor Evaluation
The preclinical evaluation of a novel EGFR inhibitor follows a structured workflow, from initial in vitro screening to in vivo efficacy confirmation.
Caption: Preclinical Drug Development Workflow.
Conclusion
This compound and the new wave of EGFR inhibitors represent a significant advancement in the fight against TKI resistance in NSCLC. The data presented in this guide highlights their potential to address the unmet clinical need for patients who have developed resistance to third-generation inhibitors. While direct comparative data is not always available, the collective preclinical evidence suggests that these novel agents possess potent and selective activity against clinically relevant EGFR mutations, including the challenging C797S variant. Further clinical investigation is warranted to fully elucidate their therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What the future holds: BBT-176, beyond third-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What the future holds: BBT-176, beyond third-generation EGFR tyrosine kinase inhibitors - Laface - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Discovery of JND3229 as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase 1/2 Study of Silevertinib (BDTX-1535) in Patients With Glioblastoma or Non-Small Cell Lung Cancer With EGFR Mutations [clin.larvol.com]
- 11. embopress.org [embopress.org]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 16. benchchem.com [benchchem.com]
- 17. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 20. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling BI-4020
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BI-4020, a fourth-generation, orally active, and non-covalent EGFR tyrosine kinase inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), targeting various mutations, including the triple mutant EGFR del19 T790M C797S variant.[1] Due to its high potency, this compound must be handled with care to avoid exposure. The following sections detail the necessary personal protective equipment (PPE), step-by-step handling protocols, and proper disposal methods.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure to this potent compound. The following table summarizes the required PPE for various tasks.
| Task | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable, low-permeability gown with back closure- Double chemotherapy-rated gloves- N95 respirator or higher- Chemical splash goggles and a face shield |
| Preparing Stock and Working Solutions | - Disposable, low-permeability gown- Double chemotherapy-rated gloves- Chemical splash goggles |
| Cell Culture and In Vitro Assays | - Laboratory coat- Nitrile gloves- Safety glasses |
| Spill Cleanup | - Disposable, low-permeability gown- Double chemotherapy-rated gloves- N95 respirator or higher- Chemical splash goggles and a face shield- Disposable shoe covers |
This compound Potency and Efficacy Data
This compound has demonstrated high potency against various EGFR mutations. The following table summarizes its inhibitory concentrations (IC50) in different cell lines.
| Cell Line / Target | IC50 (nM) |
| EGFR del19 T790M C797S (in BaF3 cells) | 0.2 |
| p-EGFR del19 T790M C797S | 0.6 |
| EGFR del19 T790M | 1 |
| EGFR del19 | 1 |
| Wild-type EGFR (EGFR wt) | 190 |
Data sourced from MedchemExpress.[1]
Experimental Protocols: Handling and Solution Preparation
Proper preparation of this compound solutions is critical for experimental accuracy and safety. It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO, which can then be diluted to working concentrations.[2][3]
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Pre-Handling Preparations:
-
Don all required PPE as specified for handling the solid compound.
-
Perform all operations within a certified chemical fume hood or a ventilated enclosure.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Gently tap the vial to ensure all the powdered compound is at the bottom.[3]
-
-
Calculating the Required Amount of Solvent:
-
The molecular weight of this compound is 554.71 g/mol .
-
To prepare a 10 mM stock solution from 1 mg of this compound, the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 554.71 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 180.27 µL
-
-
-
Dissolving the Compound:
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Securely cap the vial and vortex gently until the compound is fully dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.
-
Protocol for Preparing Working Solutions:
-
Serial Dilutions:
-
Perform initial serial dilutions of the DMSO stock solution in DMSO to achieve intermediate concentrations.[2]
-
For the final working concentration, dilute the intermediate DMSO solution into the aqueous cell culture medium or assay buffer. The final concentration of DMSO in the assay should typically be less than 0.5% to avoid solvent-induced toxicity.[4]
-
-
Preventing Precipitation:
-
When diluting into an aqueous medium, add the DMSO solution to the buffer while gently vortexing to ensure proper mixing and minimize precipitation.
-
If precipitation occurs, the solution may be gently warmed or sonicated. However, it is best to ensure the final concentration is within the solubility limit of the compound in the aqueous medium.
-
Signaling Pathway and Workflow Diagrams
EGFR Signaling Pathway Inhibition by this compound
This compound acts as a tyrosine kinase inhibitor, binding to the ATP-binding site of the EGFR kinase domain.[5][6] This action blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[7][8]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
